N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMXZZARNRMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373529 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126937-41-5 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126937-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key intermediate in medicinal chemistry and peptide synthesis.
Core Chemical Properties
This compound is a piperazine derivative featuring two distinct, orthogonally protecting groups: a tert-butoxycarbonyl (Boc) group at the N-4 position and a benzyloxycarbonyl (Cbz or Z) group at the N-1 position.[1] This dual-protection strategy is central to its utility, allowing for selective deprotection and sequential modification at specific nitrogen atoms.[1] The compound is typically a white to off-white solid and is stable under ambient conditions.[1]
The following table summarizes the key physicochemical properties of this compound and its common stereoisomers.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₂O₆ | [1][2][3] |
| Molecular Weight | 364.39 g/mol (approx. 364.4 g/mol ) | [1][2][3] |
| CAS Number | 126937-41-5 (Unspecified stereochemistry) | [1] |
| 954388-33-1 ((R)-enantiomer) | ||
| 150407-69-5 ((S)-enantiomer) | [3] | |
| 149057-19-2 (Unspecified stereochemistry, alternate listing) | [2] | |
| Appearance | White to off-white solid | [1] |
| Solubility | Low solubility in water; higher solubility in organic solvents (e.g., dichloromethane, dimethylformamide).[4] | [4][5] |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid (for the R-enantiomer) | [6] |
| InChI Key | MKXMXZZARNRMMQ-UHFFFAOYSA-N | [1] |
Reactivity and Orthogonal Protection Strategy
The primary utility of this compound lies in its orthogonal protecting groups, which can be selectively removed under different conditions.[1]
-
Boc Group Removal: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. It can be cleaved using acids such as trifluoroacetic acid (TFA) to expose the free amine at the N-4 position without affecting the Cbz group.[1][4]
-
Cbz Group Removal: The benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).[4] This process, known as hydrogenolysis, leaves the Boc group intact.
This selective deprotection allows for precise, stepwise functionalization of the piperazine scaffold, which is a critical advantage in multi-step syntheses of complex molecules.[1][4] The carboxylic acid group at the C-2 position provides a reactive handle for amide bond formation, a fundamental reaction in peptide synthesis and the construction of many pharmaceutical agents.[1][4]
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. CAS 149057-19-2 | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 5. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 6. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a versatile heterocyclic building block crucial in the synthesis of novel therapeutics. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and applications, with a particular focus on its role in peptide science.
Core Identifiers and Physicochemical Properties
This compound and its isomers are vital tools in medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allows for selective manipulation at the piperazine core, enabling the construction of complex molecular architectures. The properties of these compounds are summarized below.
Isomer-Specific Identifiers
The substitution pattern and stereochemistry of the piperazine ring are critical for its utility. Several isomers are commercially available, each with a unique CAS number and set of identifiers.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | InChI Key |
| This compound | 126937-41-5 [1][2][3][4] | C₁₈H₂₄N₂O₆[1] | 364.39[1] | 1-[(benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid[4] | MKXMXZZARNRMMQ-UHFFFAOYSA-N[1] |
| (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5[5] | C₁₈H₂₄N₂O₆[5] | 364.39[5] | (2S)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | Not Available |
| (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 954388-33-1[6] | C₁₈H₂₄N₂O₆[6] | 364.4[6] | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid[6] | MKXMXZZARNRMMQ-CQSZACIVSA-N[6] |
| N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid | 149057-19-2[7] | C₁₈H₂₄N₂O₆[7] | 364.39[7] | 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid[7] | Not Available |
| (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid | 138775-03-8[8] | C₁₈H₂₄N₂O₆ | 364.39 | (S)-1-(tert-butoxycarbonyl)-4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid | Not Available |
Physicochemical Data
The physical and chemical properties of these compounds are essential for their handling, storage, and use in chemical reactions.
| Compound | Appearance | Purity | Moisture Content | Impurity | Solubility | Storage |
| This compound (126937-41-5) | White powder[3] | >98%[3] | <0.50%[3] | <1%[3] | Soluble in organic solvents like dichloromethane and dimethylformamide; low solubility in water.[9] | Store in a tightly closed container in a dry, well-ventilated place.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound
A general and robust method for the synthesis of the title compound involves the sequential protection of the piperazine nitrogens.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for carboxylation (e.g., carbon dioxide, followed by acidic workup)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Mono-Boc Protection: Dissolve piperazine in a suitable solvent and cool in an ice bath. Add one equivalent of di-tert-butyl dicarbonate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
N-Cbz Protection: To the mono-Boc protected piperazine, add a suitable base followed by one equivalent of benzyl chloroformate at 0 °C. Stir the reaction until the starting material is consumed.
-
Carboxylation: The N-Boc, N'-Cbz piperazine is then carboxylated at the 2-position. This can be achieved through various methods, including lithiation followed by quenching with carbon dioxide.
-
Workup and Purification: The reaction mixture is quenched with an aqueous acid solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for the synthesis of peptidomimetics, where the piperazine scaffold introduces conformational constraints.
Materials:
-
Appropriate solid support (e.g., Merrifield resin, Wang resin)
-
This compound
-
Coupling reagents (e.g., DCC, HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution in DMF (for Fmoc removal, if applicable)
-
Trifluoroacetic acid (TFA) solution in dichloromethane (for Boc removal)
-
Appropriate protected amino acids
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the chosen resin in a suitable solvent (e.g., DCM or DMF) in a reaction vessel.
-
First Amino Acid Coupling: Couple the first protected amino acid to the resin using a suitable coupling agent and base.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with piperidine/DMF or Boc with TFA/DCM).
-
Incorporation of the Piperazine Scaffold: Activate the carboxylic acid of this compound with a coupling reagent and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Chain Elongation: Continue the peptide synthesis by sequential deprotection and coupling of the desired amino acids.
-
Selective Deprotection: The Boc group on the piperazine can be removed with TFA, allowing for further modification at the N-4 position, while the Cbz group remains intact. Conversely, the Cbz group can be removed by hydrogenolysis, leaving the Boc group in place.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows
The following diagrams illustrate the key processes involving this compound.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, CasNo.126937-41-5 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. scbt.com [scbt.com]
- 6. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
- 8. (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid | 138775-03-8 [chemicalbook.com]
- 9. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, coupled with the orthogonal tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, makes it a versatile scaffold for the synthesis of complex, stereochemically defined molecules. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and analytical characterization, with a focus on its application as a key intermediate in the development of therapeutic agents, notably HIV protease inhibitors.
Molecular Structure and Properties
This compound possesses a piperazine-2-carboxylic acid core. The nitrogen atoms at positions 1 and 4 are protected with Cbz and Boc groups, respectively. This strategic placement of orthogonal protecting groups is crucial for its utility in multi-step organic synthesis. The Boc group is labile under acidic conditions, while the Cbz group is typically removed via hydrogenolysis.[1] This allows for selective deprotection and functionalization at either nitrogen atom.
The carboxylic acid moiety at the 2-position introduces a stereogenic center, leading to the existence of (R) and (S) enantiomers. The specific stereochemistry of this chiral center is often critical for the biological activity of the final drug molecule.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄N₂O₆ | [3][4] |
| Molecular Weight | 364.39 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| CAS Number (Racemate) | 126937-41-5 | [1] |
| CAS Number ((S)-enantiomer) | 150407-69-5 | [4] |
| CAS Number ((R)-enantiomer) | 954388-33-1 | [3] |
Stereochemistry
The stereochemistry of this compound is defined by the configuration at the C-2 carbon of the piperazine ring. The (S) and (R) enantiomers are key building blocks for asymmetric synthesis. The biological activity of many piperazine-containing drugs is highly dependent on the stereochemistry at this position. For instance, the (S)-enantiomer of piperazine-2-carboxylic acid derivatives is often utilized in the synthesis of HIV protease inhibitors like Indinavir.[5]
The piperazine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc and Cbz groups, along with the carboxylic acid, will occupy positions that are energetically most favorable, influencing the overall three-dimensional shape of the molecule. While a specific crystal structure for this compound is not publicly available, related piperazine structures have been characterized by X-ray crystallography, confirming the chair conformation.
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceutical development. A common strategy involves the sequential protection of piperazine-2-carboxylic acid or its derivatives.
Synthesis of (S)-N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid
A representative synthesis starts from (S)-piperazine-2-carboxylic acid. The protocol involves the sequential protection of the nitrogen atoms.
Experimental Protocol:
-
(S)-Piperazine-2-carboxylic acid bis[(S)-(+)-camphorsulfonic acid] salt is used as the starting material. This salt allows for the isolation of the desired (S)-enantiomer.[5]
-
Sequential Protection: The amine functionalities are sequentially protected with a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) under basic conditions.[5]
-
Purification: The final product is purified by column chromatography on silica gel to yield the pure (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.[1]
Logical Flow of Synthesis:
Caption: Synthetic pathway for (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.
Analytical Characterization
Spectroscopic Data
While a complete, publicly available assigned spectrum for the title compound is not readily found, typical chemical shifts for the key functional groups can be predicted based on analogous structures.
¹H NMR:
-
Boc group: A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm.
-
Cbz group: The methylene protons of the benzyl group typically appear as a singlet or multiplet between δ 5.1-5.3 ppm. The aromatic protons of the benzyl group will be found in the δ 7.2-7.4 ppm region.
-
Piperazine ring protons: The protons on the piperazine ring will exhibit complex splitting patterns in the δ 3.0-4.0 ppm range due to their diastereotopic nature.
-
Carboxylic acid proton: A broad singlet for the acidic proton is expected at δ 12-13 ppm.
¹³C NMR:
-
Boc group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the carbonyl carbon at approximately δ 155 ppm.
-
Cbz group: The methylene carbon is expected around δ 67 ppm, and the carbonyl carbon around δ 156 ppm. The aromatic carbons will resonate in the δ 127-136 ppm region.
-
Piperazine ring carbons: These carbons typically appear in the δ 40-60 ppm range.
-
Carboxylic acid carbon: The carbonyl carbon of the carboxylic acid is expected to be in the δ 170-175 ppm region.
Chiral Separation
The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers.
Experimental Protocol for Chiral HPLC:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for the separation of piperazine derivatives.[1]
-
Mobile Phase: A typical mobile phase for normal-phase separation would consist of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape, while for acidic compounds, an acid (e.g., trifluoroacetic acid) may be beneficial.
-
Detection: UV detection is commonly used, typically at a wavelength where the Cbz group absorbs (around 254 nm).
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its rigid structure can impart favorable pharmacokinetic properties to drug candidates.
HIV Protease Inhibitors
A significant application of the (S)-enantiomer of this compound is in the synthesis of HIV protease inhibitors, such as Indinavir. The piperazine moiety serves as a key structural element that interacts with the active site of the HIV protease enzyme. The synthesis of Indinavir involves coupling the piperazine fragment with other chiral building blocks.[5]
Signaling Pathway Context:
While this compound itself is not a direct modulator of signaling pathways, it is a critical component in the synthesis of molecules that are. HIV protease inhibitors block the viral replication cycle by preventing the cleavage of viral polyproteins, a crucial step for the maturation of new, infectious virions.
Caption: Inhibition of HIV protease by drugs synthesized from the target molecule.
Other Therapeutic Areas
The piperazine scaffold is present in a wide range of drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The versatility of this compound allows for its incorporation into novel drug candidates in these and other therapeutic areas.[6]
Conclusion
This compound is a fundamentally important chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its well-defined stereochemistry and the orthogonal nature of its protecting groups provide synthetic chemists with a powerful tool for the construction of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in drug discovery and development.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
(S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid enantiomeric purity
An In-depth Technical Guide to the Enantiomeric Purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly in the development of protease inhibitors and other complex molecules where stereochemistry is critical for biological activity.[1][2] The orthogonal protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allow for selective deprotection and further functionalization, making it a versatile intermediate in multi-step syntheses.[1] Ensuring the enantiomeric purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, along with representative synthetic and analytical workflows.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
-
Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to stereoselectively create the desired (S)-enantiomer. For instance, chiral auxiliaries like Evans oxazolidinones can be employed to direct the stereochemical outcome of key bond-forming reactions.[1]
-
Chiral Resolution: This method involves the separation of a racemic mixture of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Enzymatic resolution is a common technique, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, enzymes like alcalase have been used for the kinetic resolution of related piperazine-2-carboxylate derivatives.[3][4][5]
The following diagram illustrates a generalized workflow for obtaining the enantiomerically pure (S)-isomer.
Analytical Methods for Enantiomeric Purity Determination
The primary method for determining the enantiomeric purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is chiral High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of the analyte. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
The following is a representative protocol for the chiral HPLC analysis of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Optimization of these conditions may be necessary depending on the specific instrumentation and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: Columns such as Chiralpak® AD-H or OD-H are often effective for the separation of N-protected amino acid derivatives.[1][6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) may be added to improve peak shape and resolution. A typical mobile phase could be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.
-
Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally used.
-
Column Temperature: The analysis is typically performed at a controlled ambient temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the Cbz group has strong absorbance (e.g., 254 nm) is suitable.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible solvent like ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 5-20 µL.
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
The following diagram illustrates the analytical workflow for chiral HPLC.
Data Presentation: Representative Chiral HPLC Data
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Enantiomeric Excess (% e.e.) | > 99% |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
NMR Spectroscopy with Chiral Derivatizing Agents
An alternative method for determining enantiomeric excess is through NMR spectroscopy. This involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers will have distinct signals in the NMR spectrum (typically ¹H, ¹⁹F, or ³¹P NMR), and the ratio of their integration values can be used to determine the enantiomeric excess.[7]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
Chiral Derivatizing Agent (CDA): A common CDA for carboxylic acids is a chiral amine, such as (R)-1-phenylethylamine.
-
Reaction:
-
Dissolve a known amount of the (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of a coupling agent (e.g., DCC or EDC).
-
Add one equivalent of the chiral derivatizing agent.
-
Allow the reaction to proceed to completion.
-
-
NMR Analysis:
-
Acquire a high-resolution NMR spectrum (e.g., ¹H NMR).
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.
-
Conclusion
The determination of the enantiomeric purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a critical quality control step in the synthesis of many pharmaceutical compounds. Chiral HPLC is the most widely used and reliable method for this purpose, offering excellent resolution and accurate quantification of enantiomers. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development to ensure the stereochemical integrity of this important synthetic intermediate.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
The Piperazine-2-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine-2-carboxylic acid scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique stereochemical and physicochemical properties allow for the development of highly potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the piperazine-2-carboxylic acid core, detailing its applications in different therapeutic areas, associated signaling pathways, and key experimental methodologies.
Biological Activities and Therapeutic Applications
Derivatives of the piperazine-2-carboxylic acid scaffold have exhibited a broad range of pharmacological activities, leading to their investigation in numerous therapeutic fields. The inherent chirality of the scaffold at the C-2 position is a crucial feature, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) with improved specificity and reduced off-target effects[1].
Central Nervous System (CNS) Disorders
The piperazine-2-carboxylic acid moiety is a key component in many centrally acting agents, particularly those targeting neurotransmitter receptors.
-
Dopamine Receptor Ligands: Derivatives have been designed as potent and selective ligands for dopamine D2 and D3 receptors, which are implicated in schizophrenia, Parkinson's disease, and depression[2][3]. The piperazine ring often serves as a central scaffold connecting an aromatic head group and a lipophilic appendage, with these substitutions influencing affinity and selectivity[2].
-
Serotonin Receptor Ligands: This scaffold is integral to the structure of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor[4][5][6]. The piperazine moiety plays a crucial role in the interaction with the serotonin transporter and receptor.
-
NMDA Receptor Antagonists: Certain derivatives of piperazine-2,3-dicarboxylic acid act as competitive antagonists at the NMDA receptor, showing potential for the treatment of excitotoxicity-related conditions such as epilepsy and neuropathic pain.
Alzheimer's Disease
In the context of Alzheimer's disease, piperazine-2-carboxylic acid derivatives have been developed as multi-target-directed ligands (MTDLs). These compounds have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.
One notable derivative, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, demonstrated significant selectivity for AChE[7]. Another derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was found to be a highly potent and selective inhibitor of BChE[7]. In silico studies have suggested that these compounds exhibit good CNS bioavailability and safety profiles[7].
Anticancer Activity
The piperazine scaffold is present in numerous anticancer agents, and derivatives of piperazine-2-carboxylic acid have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest[8][9]. For instance, certain vindoline-piperazine conjugates have demonstrated low micromolar growth inhibition against a panel of 60 human tumor cell lines[10]. Another study reported that a piperazine derivative of alepterolic acid, compound 3n, induced caspase-dependent apoptosis in triple-negative breast cancer cells with an IC50 value of 5.55 µM[11].
Antiviral Activity
The piperazine-2-carboxylic acid scaffold is a key structural unit in several antiviral agents, particularly HIV protease inhibitors[12][13][14]. The specific stereochemistry of (S)-piperazine-2-carboxylic acid amides is crucial for their potent inhibitory activity against the HIV protease enzyme[15]. Furthermore, other piperazine derivatives have shown significant activity against various strains of HIV-1, with some compounds exhibiting EC50 values in the low micromolar to nanomolar range[16].
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for representative piperazine-2-carboxylic acid derivatives across different therapeutic areas.
Table 1: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives [7]
| Compound | Target | K_i_ (nM) | Selectivity Index (SI) |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10180 ± 1000 | ~17.90 (for AChE) |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | BChE | 1.6 ± 0.08 | 21862.5 (for BChE) |
| Donepezil (Reference) | BChE | 12500 ± 2600 | - |
| Tacrine (Reference) | BChE | 17.3 ± 2.3 | - |
Table 2: Anticancer Activity of Piperazine-2-Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | IC_50_ (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [10] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 | [10] |
| Alepterolic acid derivative 3n | MDA-MB-231 (Breast) | 5.55 ± 0.56 | [11] |
| Piperazine derivative 11o | Capan-1 (Pancreatic) | 1.4 | [17] |
Table 3: Antiviral (Anti-HIV) Activity of Piperazine Derivatives [16]
| Compound | HIV Strain | EC_50_ (µM) |
| Derivative 10 | HIV-1 IIIB | 0.0033 ± 0.0006 |
| Derivative 11 | HIV-1 IIIB | 0.005 ± 0.001 |
| Derivative 29 | HIV-1 (wild-type) | 0.030 ± 0.0035 |
| Derivative 31 | CCR5 | 0.0472 |
| Nevirapine (Reference) | HIV-1 IIIB | 0.0045 ± 0.002 |
| Efavirenz (Reference) | HIV-1 IIIB | 0.001 ± 0.0003 |
Table 4: Dopamine Receptor Binding Affinity of Piperazine Derivatives [3]
| Compound | D_2_ Receptor K_i_ (nM) | D_3_ Receptor K_i_ (nM) | D_3_/D_2_ Selectivity |
| 14a | 15.6 ± 2.1 | 0.18 ± 0.03 | 87 |
| 14b | 24.1 ± 3.5 | 0.40 ± 0.06 | 60 |
| 14c | 30.2 ± 4.2 | 1.5 ± 0.2 | 20 |
| 14d | 25.7 ± 3.8 | 0.8 ± 0.1 | 32 |
Signaling Pathways and Mechanisms of Action
The biological effects of piperazine-2-carboxylic acid derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Dopamine D2/D3 Receptor Signaling
Piperazine-based ligands targeting D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs), modulate downstream signaling cascades that are critical for mood, cognition, and motor control. These receptors are primarily coupled to the inhibitory G-protein α-subunit (Gαi/o).
Activation of D2/D3 receptors by dopamine or agonistic ligands leads to the dissociation of the Gαi/o subunit, which in turn inhibits adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. Additionally, the βγ subunits can modulate ion channels and other signaling pathways. D2/D3 receptors can also signal through β-arrestin, which can lead to the activation of the ERK pathway and inhibition of the Akt/GSK-3β pathway[18][19][20].
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor, another GPCR, is a key target for anxiolytics and antidepressants. Similar to D2/D3 receptors, it is primarily coupled to Gαi/o proteins.
Upon activation, the 5-HT1A receptor inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. The βγ subunit of the G-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in reduced neuronal firing. Furthermore, 5-HT1A receptor activation can stimulate the ERK signaling pathway[2][4][6][10][16].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-2-carboxylic acid derivatives.
Synthesis of Bioactive Derivatives
The synthesis of piperazine-2-carboxylic acid derivatives often involves multi-step procedures. Below are representative protocols for the synthesis of key intermediates and final compounds.
4.1.1. General Synthesis of Piperazine-2-carboxamides
Protocol: Synthesis of 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid [7][21][22]
-
N,N'-Bis-benzylation: To a solution of piperazine-2-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 4-chlorobenzyl chloride.
-
Heat the reaction mixture (e.g., at 80°C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid.
Protocol: Synthesis of (S)-Piperazine-2-carboxylic acid tert-butyl amide (HIV Intermediate) [14][15]
-
Asymmetric Hydrogenation: Start with a pyrazinecarboxylic acid derivative. Perform an asymmetric hydrogenation using a chiral rhodium catalyst to obtain the optically active (S)-piperazine-2-carboxylate.
-
Amide Formation: Convert the resulting ester to the corresponding tert-butyl amide. This can be achieved by reacting the ester with tert-butylamine.
In Vitro Biological Assays
4.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method) [7]
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate):
-
To each well, add phosphate buffer, DTNB solution, and the test compound or vehicle control.
-
Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).
-
Start the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.
-
4.2.2. Anticancer Cytotoxicity Assay (MTT Assay) [3][5][8][11][23]
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine-2-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
4.2.3. Antiviral Plaque Reduction Assay [13][24][25][26][27]
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.
ADME/Tox Profile
The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of piperazine-2-carboxylic acid derivatives are critical for their development as drugs.
-
Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation[7][28][29]. The specific metabolic pathways can be influenced by the substituents on the piperazine nitrogen atoms. In some cases, metabolic bioactivation of the piperazine ring can lead to the formation of reactive metabolites, which may contribute to idiosyncratic adverse drug reactions[17]. However, the presence of electron-withdrawing groups can mitigate this bioactivation[17].
-
Pharmacokinetics: The pharmacokinetic parameters of piperazine derivatives, such as Cmax, Tmax, and half-life, vary depending on the specific structure of the compound[9][30][31][32][33]. Co-administration of certain piperazine derivatives with other drugs can alter their pharmacokinetic profiles, for example, by inhibiting P-glycoprotein (P-gp) mediated efflux[9].
-
Toxicity: A key safety concern for many piperazine-containing compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Therefore, routine screening for hERG liability is an essential part of the drug development process for this class of compounds[34][35][36][37][38]. Cytotoxicity is another important consideration, and as seen in the anticancer applications, some derivatives are designed to be cytotoxic to cancer cells while having minimal effects on normal cells[7][39].
Conclusion
The piperazine-2-carboxylic acid scaffold is a remarkably versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its structural and stereochemical features provide a robust framework for developing potent and selective modulators of a wide range of biological targets. The extensive research into its derivatives has led to significant advances in the treatment of CNS disorders, Alzheimer's disease, cancer, and viral infections. A thorough understanding of the structure-activity relationships, signaling pathways, and ADME/Tox properties of this scaffold is essential for the continued development of new and improved medicines for a variety of human diseases.
References
- 1. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. US6156895A - Process for preparing 4-tert-butyloxycarbonyl-(S)-piperazine-2-tert-butylcarboxamide - Google Patents [patents.google.com]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 20. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 22. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 28. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 30. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document covers its commercial availability, physicochemical properties, synthesis, key chemical transformations, and applications, with a focus on its role in peptide synthesis and as a scaffold for drug discovery.
Introduction
This compound is a piperazine derivative featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N-4 position and a benzyloxycarbonyl (Cbz or Z) group at the N-1 position. This unique substitution pattern allows for selective deprotection and subsequent functionalization at either nitrogen atom, making it a valuable tool for the synthesis of complex molecules. The presence of the carboxylic acid moiety at the 2-position provides a handle for peptide bond formation or other derivatization. This compound and its enantiopure forms are of significant interest in the development of peptidomimetics and as scaffolds for bioactive molecules, including antagonists for chemokine receptors like CXCR4.[1][2]
Physicochemical and Spectroscopic Data
This compound is typically a white to off-white solid, stable under ambient conditions.[3] It exhibits low solubility in water but is soluble in various organic solvents such as dichloromethane and dimethylformamide.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₂O₆ | [3][5] |
| Molecular Weight | 364.39 g/mol | [3][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 231-239 °C (for 4-Boc-piperazine-2-carboxylic acid) | [6] |
| pKa | Data not available | |
| Solubility | Low in water; Soluble in dichloromethane, dimethylformamide | [4] |
Table 2: Spectroscopic Data [3]
| Technique | Key Signals |
| ¹H NMR | δ 1.4 ppm (s, 9H, Boc tert-butyl); δ 3.0–4.0 ppm (m, piperazine protons); δ 5.1–5.3 ppm (m, Cbz benzyl protons) |
| ¹³C NMR | ~155 ppm (Boc C=O); ~167 ppm (Cbz C=O); ~170 ppm (carboxylic acid C=O) |
| FT-IR | ~2500–3300 cm⁻¹ (O-H stretch); ~1720 cm⁻¹ (Cbz C=O stretch); ~1680 cm⁻¹ (Boc C=O stretch) |
Commercial Availability and Suppliers
This compound is commercially available in its racemic and enantiomerically pure ((R) and (S)) forms. A variety of chemical suppliers offer this compound in different quantities and purities.
Table 3: Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Racemic | This compound | 126937-41-5 | ≥95% | Inquire |
| Benchchem | This compound | 126937-41-5 | >95% | Inquire |
| Synblock | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid | 149057-19-2 | >98% | Inquire |
| (S)-enantiomer | (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5 | ≥98% | Inquire |
| Santa Cruz Biotechnology | (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5 | - | Inquire |
| Career Henan Chemical Co. | (S)-N-1-Boc-N-4-Cbz-2-piperazinecarboxylic acid | 138775-03-8 | 98% | 1 kg |
| (R)-enantiomer | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 954388-33-1 | - | Inquire |
| PubChem | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 954388-33-1 | - | Inquire |
Synthesis and Experimental Protocols
The synthesis of this compound involves the sequential protection of the piperazine nitrogens. A general synthetic strategy is outlined below.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Synthesis
A common approach involves the initial mono-Boc protection of piperazine, followed by introduction of the Cbz group and the carboxylic acid functionality (or its precursor).[3]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable acylating agent for the 2-position
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reagents for hydrolysis (e.g., LiOH)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Mono-Boc Protection: Dissolve piperazine in a suitable solvent and react with one equivalent of Boc₂O to yield 1-Boc-piperazine.
-
Introduction of the Cbz group and Carboxylic Acid Precursor: React 1-Boc-piperazine with a suitable reagent to introduce the Cbz group at the N-1 position and an ester group at the C-2 position. This can be a multi-step process.
-
Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a suitable base such as lithium hydroxide.
-
Purification: Purify the final product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization.[3]
Key Chemical Transformations: Deprotection Strategies
The orthogonal nature of the Boc and Cbz protecting groups is a key feature of this molecule, allowing for their selective removal.
The Boc group is readily removed under acidic conditions to yield the free amine at the N-4 position.
Caption: Workflow for the selective deprotection of the N-4-Boc group.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the this compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the TFA salt of the deprotected product.
The Cbz group is typically removed by catalytic hydrogenolysis, leaving the Boc group intact.
Caption: Workflow for the selective deprotection of the N-1-Cbz group.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the this compound in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Applications in Research and Development
Peptide Synthesis
This compound is a valuable building block for the incorporation of a constrained dipeptide mimic into peptide sequences.[3] Its use in solid-phase peptide synthesis (SPPS) allows for the creation of peptidomimetics with potentially enhanced stability and biological activity.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS (General)
This protocol outlines the general steps for coupling this compound to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Activate the carboxylic acid of this compound by pre-mixing it with the coupling reagent and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
The peptide chain can then be further elongated, or the protecting groups on the piperazine moiety can be selectively removed for further derivatization.
Drug Discovery: Scaffold for CXCR4 Antagonists
Safety Information
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is classified as a skin and eye irritant and may cause respiratory irritation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in peptide chemistry and drug discovery. Its orthogonal protecting groups allow for controlled, selective modifications, making it an invaluable tool for the synthesis of complex molecular architectures with potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.
References
- 1. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
- 3. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]
- 7. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid molecular weight and formula verification
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key intermediate in pharmaceutical and peptide synthesis. The document details its chemical properties, provides representative experimental protocols, and illustrates its strategic utility in synthetic chemistry.
Core Compound Data
This compound is a piperazine derivative featuring two distinct, orthogonally stable protecting groups: the tert-butoxycarbonyl (Boc) group at the N-4 position and the benzyloxycarbonyl (Cbz or Z) group at the N-1 position.[1] This dual protection allows for selective deprotection and subsequent functionalization at either nitrogen atom, making it a valuable building block in complex molecule synthesis.[1]
The molecular formula for this compound is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol .[1][2][3][4] It is typically a white to off-white solid and is utilized in research settings for organic synthesis.[4]
Table 1: Chemical Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄N₂O₆ | [1][2][3][4] |
| Molecular Weight | 364.39 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [4] |
| CAS Number (Racemic) | 126937-41-5 | [1][4] |
| CAS Number ((S)-enantiomer) | 150407-69-5 | [2] |
| CAS Number ((R)-enantiomer) | 954388-33-1 | [5] |
| InChI Key | MKXMXZZARNRMMQ-UHFFFAOYSA-N | [1] |
Note: Different regioisomers, such as N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid (CAS: 149057-19-2), also exist and possess the same molecular weight and formula.[3][6]
Experimental Protocols
Detailed experimental procedures for the specific synthesis of this compound are proprietary to various chemical suppliers. However, a general, representative protocol can be conceptualized based on standard organic chemistry techniques for the sequential protection of diamines.
2.1. Representative Synthesis Protocol: Sequential Protection
This protocol outlines a plausible, generalized method for synthesizing the title compound starting from piperazine-2-carboxylic acid.
Materials:
-
Piperazine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
N-1 Cbz Protection: Dissolve piperazine-2-carboxylic acid in an aqueous solution of sodium bicarbonate. Cool the mixture in an ice bath. Add benzyl chloroformate dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Extraction: Acidify the reaction mixture with HCl to a pH of ~2-3. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-1-Cbz-2-piperazine carboxylic acid.
-
N-4 Boc Protection: Dissolve the product from the previous step in a suitable solvent such as a dioxane/water mixture. Add a base like sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane. Stir the reaction at room temperature for 12-24 hours.
-
Final Workup and Purification: Following the reaction, perform a similar acidic workup and extraction with ethyl acetate as described in step 2. The crude product can then be purified using silica gel column chromatography to yield the final this compound.
2.2. Compound Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Spectral data, including ¹H NMR, is a primary method for structural verification.[7] Other methods include Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.
Visualized Workflows and Pathways
3.1. Logical Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.
3.2. Orthogonal Deprotection Signaling Pathway
A key advantage of this compound is the ability to selectively remove either the Boc or Cbz group, leaving the other intact for subsequent reactions. This "orthogonal" strategy is fundamental to its utility.[1]
Applications in Research and Development
This compound serves as a versatile building block in several areas:
-
Peptide Synthesis: It is used to introduce constrained dipeptide mimetics into peptide chains, which can enhance metabolic stability and conformational rigidity.[1] The protected nitrogens and the carboxylic acid functionality are ideal for standard peptide coupling protocols.[1]
-
Medicinal Chemistry: The piperazine core is a common scaffold in many biologically active molecules. This reagent provides a straightforward route to synthesize complex piperazine derivatives for drug discovery programs, such as the development of novel antagonists and antivirals.[6]
-
Asymmetric Synthesis: The chiral versions of this compound are crucial for producing enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[1]
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. CAS 149057-19-2 | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid - Synblock [synblock.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
- 7. (S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID (150407-69-5) 1H NMR spectrum [chemicalbook.com]
Navigating the Stability of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the long-term stability and recommended storage conditions for N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid (CAS 157928-06-0), a key building block in contemporary drug discovery and peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of best practices for maintaining the integrity of this critical reagent.
Executive Summary
This compound is a bifunctionally protected piperazine derivative widely utilized in the synthesis of complex organic molecules and peptidomimetics. The inherent stability of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups is crucial for its successful application. This guide outlines the optimal storage conditions to prevent degradation and provides standardized protocols for assessing its long-term stability, based on internationally recognized guidelines.
Recommended Storage and Handling
To ensure the long-term integrity and purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool location, ideally refrigerated between 2°C and 8°C.
-
Atmosphere: Keep in a dry, well-ventilated area.[1][2] The compound should be protected from moisture to prevent potential hydrolysis of the protecting groups or the carboxylic acid.
-
Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can compromise the Boc and Cbz protecting groups.
-
Handling: Use standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust when handling the solid material.[1]
Long-Term Stability Assessment
While specific long-term stability data for this compound is not extensively published, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances.[1][3] These guidelines provide a framework for assessing the stability of chemical entities under various environmental conditions.
Stability Study Design
A comprehensive stability study involves long-term, intermediate, and accelerated testing, as well as forced degradation studies to identify potential degradation products and pathways.
Table 1: Recommended Stability Testing Conditions based on ICH Q1A(R2)
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Forced Degradation Studies
Forced degradation (stress testing) is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated | To assess stability to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heated | To assess stability to alkaline environments. |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 60°C) | To determine the effect of temperature in the absence of humidity. |
| Photostability | ICH Q1B compliant light exposure | To assess degradation upon exposure to light. |
Experimental Protocols
The following are detailed methodologies for conducting the key stability-indicating experiments.
General Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analytical Method: Employ a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. The method should be capable of separating the parent compound from any potential degradation products.
-
Initial Analysis (Time Zero): Analyze the prepared solution at the beginning of the study to establish the initial purity and concentration.
Long-Term, Intermediate, and Accelerated Stability Testing Protocol
-
Packaging: Place accurately weighed samples of the compound in appropriate containers that mimic the proposed storage packaging.
-
Storage: Store the samples in calibrated stability chambers set to the conditions specified in Table 1.
-
Sampling: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for intermediate and accelerated), remove a sample from the chamber.
-
Analysis: Prepare the sample as described in section 4.1 and analyze using the validated HPLC method to determine the purity and identify any degradation products.
-
Data Evaluation: Compare the results to the initial (time zero) data to assess any changes in purity or the formation of degradants.
Forced Degradation Protocol
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a solution of the specified acid or base (Table 2).
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidation:
-
Dissolve the compound in a solution of hydrogen peroxide (Table 2).
-
Keep the solution at room temperature for a defined period, with periodic sampling.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at the specified temperature (Table 2).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Visualized Workflows
Stability Testing Workflow
The following diagram illustrates the general workflow for conducting a comprehensive stability study.
Caption: General workflow for a chemical stability study.
Application in Solid-Phase Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). The following diagram outlines a typical SPPS cycle where such a protected amino acid derivative would be incorporated.
Caption: A typical solid-phase peptide synthesis cycle.
Conclusion
The stability of this compound is paramount to its successful use in research and development. Adherence to the recommended storage conditions—cool, dry, and in a sealed container—will ensure its long-term viability. For applications requiring documented stability, the implementation of a systematic study following ICH guidelines, including long-term, accelerated, and forced degradation testing, is strongly advised. The provided protocols and workflows serve as a robust starting point for any organization handling this important chemical intermediate.
References
interpreting NMR and mass spectrometry data of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
An In-depth Technical Guide to Interpreting NMR and Mass Spectrometry Data of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Understanding the spectral characteristics of this compound is crucial for its application as a versatile building block in peptide synthesis and pharmaceutical development.[1] The dual protection offered by the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allows for selective chemical modifications, making unambiguous structural confirmation essential.[1]
Molecular Structure and Properties
This compound is a piperazine derivative with the molecular formula C₁₈H₂₄N₂O₆ and a molecular weight of approximately 364.39 g/mol .[1][2][3][4][5] Its structure features a piperazine ring substituted with a carboxylic acid at the 2-position, a Boc group at the N-4 position, and a Cbz group at the N-1 position. This compound is typically a white to off-white solid and is utilized as a key intermediate in organic synthesis.[1][3]
Key Structural Features for Spectral Interpretation:
-
Piperazine Ring: A six-membered heterocyclic core.
-
Carboxylic Acid: A -COOH group at a chiral center (C2).
-
Boc Group: A tert-butoxycarbonyl protecting group.
-
Cbz Group: A benzyloxycarbonyl protecting group, which includes a phenyl ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this molecule is expected to show distinct signals corresponding to each functional group. The chemical shifts (δ) are predicted for a standard deuterated solvent like CDCl₃ and are subject to minor variations based on experimental conditions.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Boc Group (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H | Characteristic sharp signal for the nine equivalent protons of the tert-butyl group. |
| Piperazine Ring Protons | 2.80 - 4.50 | Multiplets | 7H | A complex region due to overlapping signals and restricted rotation caused by the bulky protecting groups. Protons adjacent to nitrogen atoms are shifted downfield. The proton at C2 is expected to be a distinct multiplet. |
| Cbz Methylene (-CH₂-Ph) | ~ 5.15 | Singlet / AB quartet | 2H | Protons of the methylene bridge in the Cbz group. May appear as a singlet or as two doublets (an AB quartet) if the protons are diastereotopic. |
| Cbz Phenyl (-C₆H₅) | 7.25 - 7.40 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | This signal is often broad and its visibility depends on the solvent and concentration. It may exchange with deuterium in solvents like D₂O or CD₃OD. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc Methyl (-C(C H₃)₃) | ~ 28.5 | Carbon atoms of the three methyl groups in the Boc protector. |
| Piperazine Ring Carbons | 40.0 - 55.0 | Signals for C3, C5, and C6 of the piperazine ring. The exact shifts are sensitive to the conformation of the ring. |
| C2 of Piperazine Ring | ~ 58.0 | The carbon atom bearing the carboxylic acid group, shifted downfield due to the adjacent heteroatoms and carboxyl group. |
| Cbz Methylene (-C H₂-Ph) | ~ 67.5 | Methylene carbon of the Cbz group. |
| Boc Quaternary (-C (CH₃)₃) | ~ 80.5 | The quaternary carbon of the tert-butyl group. |
| Cbz Phenyl (-C ₆H₅) | 127.0 - 129.0 | Signals for the five CH carbons of the aromatic ring. |
| Cbz Phenyl (ipso-C) | ~ 136.0 | The quaternary carbon of the phenyl ring attached to the methylene group. |
| Boc Carbonyl (-OC =O) | ~ 155.0 | Carbonyl carbon of the Boc group. |
| Cbz Carbonyl (-OC =O) | ~ 156.0 | Carbonyl carbon of the Cbz group. |
| Carboxylic Acid (-C OOH) | ~ 173.0 | The carbonyl carbon of the carboxylic acid group, typically the most downfield signal among the carbonyls. |
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For a molecule with the formula C₁₈H₂₄N₂O₆, the exact mass is 364.1634 Da.[2]
| m/z Value | Ion Formation | Notes |
| 365.1709 | [M+H]⁺ | The protonated molecular ion, typically the base peak in positive ion mode. |
| 387.1528 | [M+Na]⁺ | The sodium adduct, commonly observed. |
| 403.1268 | [M+K]⁺ | The potassium adduct, also frequently observed. |
| 309.1914 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group. |
| 265.1339 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). |
| 229.1234 | [M-Cbz+H]⁺ | Loss of the entire Cbz group (135 Da). |
| 91.0542 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment from the benzyl group of the Cbz protector. |
Experimental Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbon signals, especially quaternary carbons.
Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-1000.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and acquiring the resulting product ion spectrum.
Data Interpretation Workflow
The following diagram illustrates a logical workflow for the comprehensive interpretation of spectral data to confirm the structure of this compound.
Caption: Workflow for spectral data interpretation.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. CAS 149057-19-2 | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid - Synblock [synblock.com]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key intermediate in pharmaceutical and peptide synthesis. The protocol outlines a two-step process involving the sequential protection of piperazine-2-carboxylic acid, first with a carboxybenzyl (Cbz) group and subsequently with a tert-butoxycarbonyl (Boc) group.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₄N₂O₆ |
| Molecular Weight | 364.39 g/mol [1] |
| Appearance | White to off-white solid |
| Stereochemistry | The protocol can be adapted for specific enantiomers (e.g., (S)- or (R)-isomers) by starting with the corresponding enantiomer of piperazine-2-carboxylic acid. |
Experimental Protocol
The synthesis is a two-step process starting from piperazine-2-carboxylic acid. The first step is the regioselective protection of the nitrogen at the 1-position with a Cbz group, followed by the protection of the nitrogen at the 4-position with a Boc group.
Step 1: Synthesis of 1-Cbz-piperazine-2-carboxylic acid
This step involves the selective N-protection of piperazine-2-carboxylic acid with benzyl chloroformate under basic conditions.
Materials:
-
Piperazine-2-carboxylic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
To this, add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise, ensuring the temperature is maintained below 5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cbz-piperazine-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
The intermediate from Step 1 is then protected at the N-4 position using di-tert-butyl dicarbonate.
Materials:
-
1-Cbz-piperazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Citric acid solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-Cbz-piperazine-2-carboxylic acid (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a 10% citric acid solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | 1-Cbz-piperazine-2-carboxylic acid | Piperazine-2-carboxylic acid | Benzyl chloroformate, Na₂CO₃ | 85-95% | >95% |
| 2 | This compound | 1-Cbz-piperazine-2-carboxylic acid | Di-tert-butyl dicarbonate, TEA | 80-90% | >98% (after chromatography) |
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Protecting Groups
Caption: Orthogonal protecting groups on the piperazine scaffold.
References
Application Notes & Protocols: N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a versatile bifunctional building block used in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit enhanced therapeutic properties such as increased stability against enzymatic degradation, improved bioavailability, and better target selectivity.[1] The incorporation of the piperazine scaffold into peptide chains is a widely employed strategy in medicinal chemistry to introduce conformational constraints, enhance biological activity, and improve pharmacokinetic profiles.[2][3]
The key feature of this reagent lies in its orthogonal protecting groups: the tert-Butoxycarbonyl (Boc) group on the N-4 nitrogen and the Carboxybenzyl (Cbz or Z) group on the N-1 nitrogen. The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is removed under different conditions, typically catalytic hydrogenolysis.[4][5][6] This orthogonality allows for selective deprotection and sequential modification at either nitrogen atom, providing a powerful tool for constructing complex molecular architectures and combinatorial libraries.[3][4]
Key Features and Advantages
-
Orthogonal Protection : Allows for selective functionalization of the piperazine core. The Boc group can be removed without affecting the Cbz group, and vice-versa.[5]
-
Structural Scaffold : The piperazine ring acts as a rigid or semi-rigid scaffold that can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure.[1]
-
Improved Pharmacokinetics : Incorporation of piperazine moieties can lead to peptidomimetics with increased proteolytic stability and improved cell permeability compared to natural peptides.[2][7]
-
Versatility : It serves as a precursor for a wide range of derivatives, including diketopiperazines (DKPs) and ligands for various biological targets like G protein-coupled receptors (GPCRs).[1][2]
Experimental Protocols
The following protocols outline the general steps for incorporating this compound into a peptide sequence using standard Fmoc-based or Boc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
Proper swelling of the resin is critical for ensuring optimal diffusion of reagents and achieving high coupling efficiencies.[8]
| Step | Procedure | Reagents & Conditions | Duration |
| 1 | Resin Loading | Place the desired amount of solid-phase resin (e.g., Rink Amide, 2-Chlorotrityl) into a synthesis vessel.[9] | 5 min |
| 2 | Swelling | Add sufficient solvent (DMF or DCM) to fully immerse the resin beads.[8] | DMF or DCM |
| 3 | Solvent Removal | Drain the solvent by filtration.[8] | N/A |
| 4 | Washing | Wash the resin multiple times to remove impurities. | 3x with DMF, 3x with DCM |
Protocol 2: Coupling to a Resin-Bound Amine
This protocol describes the activation of the carboxylic acid and its subsequent coupling to a deprotected N-terminal amine on the solid support.
| Step | Procedure | Reagents & Conditions (0.1 mmol scale) | Duration |
| 1 | Prepare Building Block Solution | In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and an activator (e.g., HATU, 2.9 eq.) in DMF.[1] | 0.3 mmol Building Block, 0.29 mmol HATU in ~5 mL DMF |
| 2 | Pre-activation | Add a non-nucleophilic base (e.g., DIPEA, 6 eq.) to the solution and vortex briefly.[1] | 0.6 mmol DIPEA |
| 3 | Coupling Reaction | Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.[1] | Agitation at RT |
| 4 | Washing | Drain the reaction solution and wash the resin thoroughly to remove excess reagents.[2] | 6x with DMF, 3x with DCM |
| 5 | Confirmation (Optional) | Perform a Kaiser test to confirm the absence of free primary amines. Note: This test is not applicable for secondary amines like the piperazine nitrogen.[10] | N/A |
Note: Carbodiimide reagents like DCC or EDC in the presence of HOBt can also be used for activation, which can help minimize racemization.[4][11]
Protocol 3: Selective Deprotection of the N-4-Boc Group
This step exposes the N-4 amine for further chain elongation or modification while the N-1 Cbz group remains intact.
| Step | Procedure | Reagents & Conditions | Duration |
| 1 | Pre-wash | Wash the resin with DCM to prepare for the acidic deprotection step.[2] | 3x with DCM |
| 2 | Boc Deprotection | Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate.[1][2] | 25-50% TFA in DCM |
| 3 | Washing | Drain the TFA solution and wash the resin thoroughly with DCM.[2] | 5x with DCM |
| 4 | Neutralization | Wash the resin with a solution of 10% DIPEA in DMF to neutralize the protonated amine.[1][2] | 3x with 10% DIPEA in DMF |
| 5 | Final Wash | Wash the resin with DMF to prepare for the next coupling step.[1] | 5x with DMF |
Protocol 4: Selective Deprotection of the N-1-Cbz Group
The Cbz group is stable to the acidic and basic conditions of SPPS and is typically removed post-synthesis in the solution phase via hydrogenolysis.
| Step | Procedure | Reagents & Conditions | Duration |
| 1 | Dissolution | Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Acetic Acid). | Peptide in Solvent |
| 2 | Catalyst Addition | Add a palladium catalyst (e.g., 10% Pd/C). | 10% Pd/C (catalytic amount) |
| 3 | Hydrogenation | Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[6] | H₂ (1 atm) at RT |
| 4 | Filtration | Filter the reaction mixture through Celite to remove the palladium catalyst. | Celite |
| 5 | Solvent Removal | Remove the solvent under reduced pressure to yield the deprotected peptide. | Rotary Evaporation |
Protocol 5: Cleavage from Resin and Final Purification
This final step releases the synthesized peptidomimetic from the solid support.
| Step | Procedure | Reagents & Conditions | Duration |
| 1 | Resin Washing & Drying | Wash the final peptide-resin with DCM and dry it under vacuum. | 3x with DCM |
| 2 | Cleavage | Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).[12] | Reagent R: TFA/TIS/H₂O |
| 3 | Peptide Precipitation | Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.[1] | Cold Diethyl Ether |
| 4 | Isolation | Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.[1] | Centrifugation |
| 5 | Drying & Purification | Dry the crude product under vacuum. Purify using preparative reverse-phase HPLC.[1] | HPLC |
Visualized Workflows and Pathways
Orthogonal Deprotection Strategy
The core advantage of this compound is the ability to selectively deprotect each nitrogen, enabling divergent synthesis pathways.
Caption: Orthogonal deprotection scheme for the piperazine building block.
General Solid-Phase Peptide Synthesis Workflow
This diagram illustrates the cyclic nature of solid-phase peptide synthesis incorporating the piperazine building block.
Caption: A typical cycle in solid-phase peptide synthesis (SPPS).
Application Example: GPCR Signaling Pathway
Peptidomimetics synthesized with piperazine scaffolds can act as ligands for G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.[2]
Caption: General signaling pathway of a G protein-coupled receptor (GPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid as a Constrained Amino Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid as a constrained amino acid surrogate in peptide synthesis. This document includes detailed protocols for its synthesis and incorporation into peptide chains, as well as a discussion of its role in influencing peptide conformation and biological activity.
Introduction
This compound is a valuable building block in the field of peptidomimetics.[1] Its rigid piperazine core introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic properties.[2] The orthogonal tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on the N-4 and N-1 nitrogens, respectively, allow for selective deprotection and functionalization, making it a versatile tool in the synthesis of complex peptide analogues.[1] The Boc group is labile to acid, while the Cbz group can be removed by hydrogenolysis, enabling precise control over the synthetic strategy.[1]
Data Presentation
While specific quantitative data for peptides incorporating this compound is not extensively available in the public domain, the following table provides representative data for the solid-phase synthesis of a model peptidomimetic utilizing a similar N-Boc-piperazine-based building block. These values can serve as a general guideline for experimental design.
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM Resin | Suitable for the synthesis of C-terminal amides. |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins. |
| Coupling Reagents | HBTU / DIPEA | Standard coupling conditions for Fmoc/tBu strategy. |
| This compound Coupling Efficiency | >95% (Expected) | Monitored by Kaiser test (negative result). |
| Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Overall Crude Product Yield | 65 - 85% | Dependent on peptide sequence and length. |
| Final Purity (after HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for similar piperazine derivatives and should be optimized for specific laboratory conditions.
Materials:
-
Piperazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
N-4 Boc Protection:
-
Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water containing sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise while maintaining the pH between 9 and 10 with the addition of sodium carbonate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with cold 1N HCl to pH 3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-4-Boc-piperazine-2-carboxylic acid.
-
-
N-1 Cbz Protection:
-
Dissolve the N-4-Boc-piperazine-2-carboxylic acid in a mixture of DCM and saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0°C.
-
Add benzyl chloroformate dropwise and stir the reaction at 0°C for 2-3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
This compound
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of the building block.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 1) and coupling (Step 2) cycles for the subsequent Fmoc-protected amino acids in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 1.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and incorporation.
Caption: Orthogonal deprotection strategy.
Caption: General GPCR signaling pathway.
Discussion
The incorporation of this compound into peptides serves to introduce a rigid turn or bend in the peptide backbone. This conformational constraint can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.[2] While specific NMR studies on peptides containing this exact surrogate are limited, studies on similar piperazine-containing peptidomimetics have shown the induction of β-turn and γ-turn conformations.[3]
The biological applications of peptides incorporating this constrained surrogate are broad. Piperazine derivatives have been explored for a wide range of therapeutic areas, including as anticancer and anti-inflammatory agents.[4][5] Furthermore, peptidomimetics containing piperazine scaffolds have been investigated as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes and are important drug targets.[6] The constrained nature of these peptides can enhance their interaction with the receptor binding pocket.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. The orthogonal protecting groups facilitate complex synthetic strategies, and the rigid piperazine core can impart favorable pharmacological properties. The provided protocols offer a foundation for the synthesis and incorporation of this surrogate, enabling researchers to explore its potential in drug discovery and development. Further investigation into the specific conformational and biological effects of this surrogate in various peptide sequences is warranted to fully exploit its potential in creating novel and potent therapeutic agents.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein peptidomimetics reveal allosteric effects and stepwise interactions in ghrelin receptor-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral N-Protected Piperazine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazine-2-carboxylic acid derivatives are pivotal structural motifs in a myriad of pharmaceutical agents, including antivirals, anticancer agents, and central nervous system drugs. Their constrained cyclic structure often imparts favorable pharmacokinetic and pharmacodynamic properties. The stereochemistry at the C2 position is frequently crucial for biological activity, necessitating a variety of robust and efficient methods for their asymmetric synthesis. These application notes provide detailed protocols for several key methodologies in the asymmetric synthesis of N-protected piperazine-2-carboxylic acids, enabling researchers to select and implement the most suitable strategy for their specific target molecules. The discussed methods include asymmetric hydrogenation, palladium-catalyzed allylic alkylation, asymmetric lithiation, and enzymatic resolution.
Asymmetric Hydrogenation of Pyrazine Derivatives
Asymmetric hydrogenation of prochiral pyrazine precursors offers a direct and atom-economical route to enantioenriched piperazine derivatives. Rhodium and Palladium-based catalysts with chiral ligands are commonly employed to achieve high enantioselectivity.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This method provides access to chiral disubstituted piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.
Workflow for Palladium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Pd-catalyzed asymmetric hydrogenation.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-diphenylpyrazin-2-ol
Materials:
-
5,6-diphenylpyrazin-2-ol
-
Pd(OCOCF₃)₂
-
(R)-TolBINAP
-
TsOH·H₂O
-
Dichloromethane (DCM), anhydrous
-
Benzene, anhydrous
-
Hydrogen gas (high pressure)
-
Autoclave reactor
Procedure:
-
To a dried autoclave, add Pd(OCOCF₃)₂ (2 mol%) and (R)-TolBINAP (2.2 mol%).
-
Add a solution of 5,6-diphenylpyrazin-2-ol (1.0 equiv) and TsOH·H₂O (100 mol%) in a 1:1 mixture of anhydrous DCM and benzene.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 1000 psi with hydrogen.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral piperazin-2-one.[1][2]
Data Presentation: Asymmetric Hydrogenation of Various Pyrazin-2-ols[1]
| Substrate (Ar¹, Ar²) | Yield (%) | ee (%) | dr |
| Phenyl, Phenyl | 93 | 90 | >20:1 |
| 4-Me-Ph, 4-Me-Ph | 95 | 85 | >20:1 |
| 4-F-Ph, 4-F-Ph | 92 | 88 | >20:1 |
| 2-Naphthyl, Phenyl | 95 | 88 | >20:1 |
Palladium-Catalyzed Asymmetric Allylic Alkylation
This powerful method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are precursors to the corresponding piperazine-2-carboxylic acids. The reaction proceeds via a decarboxylative allylic alkylation of N-protected piperazin-2-one substrates.[3][4]
Logical Relationship for Asymmetric Allylic Alkylation
Caption: Asymmetric allylic alkylation workflow.
Experimental Protocol: Asymmetric Allylic Alkylation of N-Benzoyl-N'-benzyl-piperazin-2-one
Materials:
-
N-Benzoyl-N'-benzyl-piperazin-2-one allyl ester
-
[Pd₂(pmdba)₃]
-
Electron-deficient PHOX ligand
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected piperazin-2-one substrate (1.0 equiv) in the anhydrous solvent.
-
In a separate flask, prepare the catalyst by mixing [Pd₂(pmdba)₃] (1-2.5 mol%) and the chiral PHOX ligand (2.5-6 mol%) in the same solvent and stir for 30 minutes.
-
Add the catalyst solution to the substrate solution and stir at the desired temperature (can range from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.[5]
Data Presentation: Asymmetric Allylic Alkylation[5]
| α-Substituent | N(1)-Protecting Group | N(4)-Protecting Group | Yield (%) | ee (%) |
| Methyl | Benzoyl | Benzyl | 90 | 92 |
| Ethyl | Benzoyl | Benzyl | 85 | 91 |
| Benzyl | Benzoyl | Benzyl | 88 | 95 |
| Allyl | Benzoyl | Benzyl | 75 | 90 |
Asymmetric Lithiation and Electrophilic Trapping
Direct C-H functionalization of N-Boc piperazines via asymmetric lithiation offers a powerful strategy for introducing substituents at the C2 position with high stereocontrol. The use of a chiral ligand, such as (-)-sparteine, directs the deprotonation and subsequent electrophilic quench.[6][7]
Experimental Workflow for Asymmetric Lithiation
Caption: Asymmetric lithiation workflow.
Experimental Protocol: Asymmetric Lithiation of N-Boc-N'-benzylpiperazine[6]
Materials:
-
N-Boc-N'-benzylpiperazine
-
s-Butyllithium (s-BuLi)
-
(-)-sparteine
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, carbonyl compound)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-N'-benzylpiperazine (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.3 equiv) to the stirred solution.
-
Slowly add s-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Stir the reaction at -78 °C for a further 1-4 hours, or until completion as indicated by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Asymmetric Lithiation with Various Electrophiles[8][9]
| Electrophile | Product | Yield (%) | dr | ee (%) |
| CH₃I | 2-Methyl-N-Boc-N'-benzylpiperazine | 85 | >95:5 | 96 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-N'-benzylpiperazine | 78 | >95:5 | 98 |
| (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N-Boc-N'-benzylpiperazine | 82 | >95:5 | 95 |
Enzymatic Resolution
Enzymatic resolution provides a powerful and environmentally friendly approach to obtain enantiomerically pure piperazine-2-carboxylic acid derivatives. Lipases and proteases are commonly used to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture.
Kinetic Resolution using Alcalase
This method utilizes the inexpensive and commercially available enzyme Alcalase to resolve racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate.[8][9]
Signaling Pathway for Enzymatic Resolution
Caption: Enzymatic resolution workflow.
Experimental Protocol: Enzymatic Resolution of (±)-methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate
Materials:
-
(±)-methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate
-
Alcalase (e.g., from Bacillus licheniformis)
-
Phosphate buffer (pH 7.5)
-
Base (e.g., NaOH) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for workup (e.g., HCl)
Procedure:
-
Dissolve or suspend the racemic ester in a phosphate buffer (pH 7.5).
-
Add Alcalase to the mixture. The enzyme loading will need to be optimized for the specific substrate and scale.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC and by measuring the consumption of base required to maintain a constant pH. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with HCl to precipitate the enzyme and protonate the carboxylic acid.
-
Filter off the enzyme.
-
Extract the aqueous layer with ethyl acetate to recover the unreacted (R)-ester.
-
Adjust the pH of the aqueous layer to isolate the (S)-acid, which may require further extraction or crystallization.
-
Purify both the (S)-acid and the (R)-ester by appropriate methods (e.g., crystallization, chromatography).[10]
Data Presentation: Enzymatic Resolution[13][14]
| Substrate | Enzyme | Conversion (%) | ee of (S)-Acid (%) | ee of (R)-Ester (%) |
| (±)-methyl-4-Boc-piperazine-2-carboxylate | Alcalase | ~50 | >99 | >99 |
| (±)-methyl-1-Boc-piperazine-2-carboxylate | Lipase A (Candida antarctica) | ~50 | >99 | >99 |
Conclusion
The asymmetric synthesis of chiral N-protected piperazine-2-carboxylic acids can be achieved through a variety of effective methodologies. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials and catalysts. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of these valuable chiral building blocks for drug discovery and development.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carbo" by Guosheng Wu, Hua Zhao et al. [digitalcommons.njit.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient coupling of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid with primary amines. This sterically hindered building block is a valuable component in the synthesis of complex molecules in medicinal chemistry and drug discovery. The choice of coupling conditions is critical for achieving high yields and purity. This document outlines recommended protocols, a comparison of common coupling reagents, and troubleshooting strategies.
Introduction
This compound is a bifunctional molecule with orthogonal protecting groups, making it a versatile scaffold in organic synthesis. The carboxylic acid at the C-2 position, adjacent to the Cbz-protected nitrogen, presents a sterically hindered environment for amide bond formation. Consequently, the selection of an appropriate coupling reagent and optimization of reaction conditions are crucial for successful synthesis. Standard carbodiimide reagents may prove less effective, necessitating the use of more potent uronium or phosphonium-based reagents.
Data Presentation: Comparison of Common Amide Coupling Reagents
The selection of a suitable coupling reagent is paramount when dealing with sterically hindered substrates like this compound. The following table summarizes the performance of various common coupling reagents. Please note that yields are substrate-dependent and may vary based on the specific primary amine used.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 70 - 85 | Advantages: Cost-effective, water-soluble byproducts. Disadvantages: Can be less effective for sterically hindered substrates, longer reaction times may be required. |
| DCC | HOBt | DIPEA | DCM | 4 - 12 | 75 - 90 | Advantages: High activation efficiency. Disadvantages: Insoluble dicyclohexylurea (DCU) byproduct complicates purification. |
| HATU | None | DIPEA | DMF | 1 - 4 | 85 - 98 | Advantages: Highly efficient and rapid, ideal for sterically hindered substrates, minimizes racemization.[1][2] Disadvantages: Higher cost. |
| HBTU | HOBt (optional) | DIPEA | DMF | 1 - 6 | 80 - 95 | Advantages: High efficiency and fast reaction times. Disadvantages: Can cause guanidinylation of the amine if used in excess. |
| PyBOP | HOBt (optional) | DIPEA | DMF | 2 - 8 | 80 - 95 | Advantages: Effective for sterically hindered couplings, avoids the formation of carcinogenic HMPA byproduct associated with BOP.[3] Disadvantages: Potential explosive hazard.[4] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with a generic primary amine (R-NH₂). It is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of activated intermediates.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered primary amines or when high efficiency and short reaction times are desired.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
In a separate vial, dissolve the primary amine (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the primary amine solution to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using EDC/HOBt
This protocol is a cost-effective alternative, suitable for less hindered primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the primary amine (1.1 eq).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Mechanism
Caption: General mechanism of amide bond formation.
Experimental Workflow
Caption: General workflow for amide coupling.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a coupling reagent.
References
Application Notes and Protocols: Selective Cleavage of the Boc Group with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules such as active pharmaceutical ingredients. Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile, selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, offering high efficiency and predictability. These application notes provide a comprehensive overview of the selective cleavage of the Boc group using TFA, including detailed protocols, quantitative data, and troubleshooting guidance.
The deprotection reaction proceeds via an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][2] The liberated amine is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][2]
A primary concern during Boc deprotection is the generation of the highly reactive tert-butyl cation.[3] This electrophilic species can react with nucleophilic residues in the substrate, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, leading to unwanted side products.[3][4] To mitigate these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[3][4]
Data Presentation
The efficiency of Boc deprotection is critically dependent on the concentration of TFA, reaction time, and temperature. The following table summarizes various reported conditions for the cleavage of the Boc group.
| Substrate Type | TFA Concentration (% in DCM) | Reaction Time | Temperature | Yield (%) | Notes |
| N-Boc-aliphatic amine | 25% | 2 hours | Room Temp. | >95% | A common and generally effective condition.[5][6] |
| N-Boc-aromatic amine | 50% | 1 hour | Room Temp. | ~90% | Electron-withdrawing groups on the aromatic ring may require longer reaction times or higher TFA concentrations. |
| Peptide (Solid Phase) | 55% in DCM | 30 minutes | Room Temp. | High | Shown to yield higher purity peptides compared to 100% TFA in some cases.[6][7] |
| Peptide (Solid Phase) | 100% (Neat) | 5-15 minutes | Room Temp. | Variable | Very rapid deprotection, but may increase the risk of side products and incomplete removal in solid-phase synthesis due to poor resin swelling.[6][7] |
| N-Boc-aminooxy | 50% | 2 hours | Room Temp. | >90% | |
| Sterically hindered amine | 100% (Neat) | 4-18 hours | Room Temp. | Variable | May require extended reaction times. |
| Microwave-assisted | 5 equiv. TFA in DCM | 30 minutes | 60 °C | High | Rapid deprotection suitable for parallel synthesis.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
This protocol describes a general method for the deprotection of a Boc-protected amine in a solution of dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.[6]
-
TFA Addition: Slowly add the desired volume of TFA to the stirred solution. Common concentrations range from 20% to 50% (v/v) of TFA in DCM.[5][6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.[6][11]
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Purification: If necessary, the crude product can be purified by column chromatography, crystallization, or distillation.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the cleavage of the N-terminal Boc group from a peptide resin during SPPS.
Materials:
-
Peptide-resin
-
TFA
-
DCM
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Sintered glass funnel or peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection Cocktail: Prepare the deprotection cocktail. A common mixture is 50% TFA in DCM.[12] For peptides containing sensitive residues, scavengers should be added. A standard scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[13]
-
Deprotection: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture at room temperature for 20-30 minutes.[12]
-
Filtration: Drain the deprotection solution from the resin.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group.
-
Neutralization (for subsequent coupling): Before the next amino acid coupling, neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DCM for 5-10 minutes.[12]
-
Final Washing: Wash the resin again with DCM to remove the excess base and prepare for the next coupling step.
Mandatory Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cbz Deprotection via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules for drug discovery.[1][2] Its popularity stems from its stability across a range of reaction conditions and its facile removal by catalytic hydrogenation. This method offers a mild and efficient deprotection strategy, yielding the free amine, toluene, and carbon dioxide as the sole byproducts.[3][4]
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and troubleshooting guidance for the successful cleavage of the Cbz group via catalytic hydrogenation.
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a two-step process. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond to form toluene and a transient carbamic acid intermediate.[1] This intermediate is unstable and spontaneously undergoes decarboxylation to afford the desired free amine and carbon dioxide.[1]
General Reaction Scheme:
R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]
Data Presentation: A Comparative Overview of Catalytic Systems
The selection of catalyst, hydrogen source, solvent, and reaction conditions is critical for achieving high efficiency and selectivity in Cbz deprotection. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different catalytic systems.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 |
| N-Cbz-dioctylamine | 10% Pd/C (1 mol%) | Methanol | 1 | 1.5 | RT | >99 |
| ε-[N-Cbz] lysine tert-butyl ester | 10% Pd/C | Not Specified | 1 | Not Specified | 80 | High |
| Cbz-(OBn)Tyr-OMe | 10% Pd/C | Not Specified | 1 | Not Specified | 80 | High |
| Cbz-(Ala)4 | 10% Pd/C (10-20 mol%) | Methanol | 1 (balloon) | Not Specified | RT | Not Specified |
Table 2: Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Temperature (°C) | Yield (%) |
| Various N-Cbz protected amines | SiliaCatPd(0) | Not specified | Not specified | Microwave | Not specified | High |
| Cbz-protected amines | Pd/C | Ammonium Formate | Isopropanol | ~10 min | Microwave | High |
| 5 Cbz groups on caprazamycin A | Pd black | Formic Acid | Ethanol | 1.5 h | 25 | Not Specified |
| N-Cbz protected amines | 10% Pd/C | Formic Acid | Methanol or Ethanol | Not Specified | RT | Not Specified |
Table 3: Alternative & Co-Catalyst Systems
| Catalyst System | Hydrogen Source/Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 h - 6 days | 57 - 66% | Advantages: More active catalyst.[5] |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | Methanol, RT | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection.[6] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | Methanol, RT | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[6] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and H₂ Gas
This protocol outlines a general procedure for the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.[1][3]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)[5][7]
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad or membrane filter)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[1]
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[1][3]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1][8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[1][8]
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter paper with water before disposal.[8]
-
Wash the filter cake with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the product as necessary by crystallization, chromatography, or other suitable methods.[1]
Protocol 2: Transfer Hydrogenation using Formic Acid
This method provides an alternative to using hydrogen gas, employing formic acid as the hydrogen donor.[1]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[1]
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[1]
-
Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Strategic Application of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid in Modern Drug Discovery: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a chiral heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its unique structural features, including orthogonal protecting groups and a defined stereocenter, make it a valuable scaffold for the synthesis of a diverse range of therapeutic agents. This application note provides an in-depth overview of its utility in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in leveraging this versatile compound for the development of novel pharmaceuticals, particularly in the realms of antiviral and anticancer therapies.
The strategic importance of this compound lies in its pre-functionalized and stereochemically defined nature. The presence of the acid-labile tert-butoxycarbonyl (Boc) group at the N-4 position and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group at the N-1 position allows for selective deprotection and sequential modification of the piperazine ring. This orthogonal protection scheme is crucial for the construction of complex molecules with precise control over their three-dimensional architecture, a critical factor in determining drug efficacy and safety.[1][2]
Key Applications in Drug Discovery:
The versatility of this building block has been demonstrated in the synthesis of a variety of bioactive molecules, including:
-
Antiviral Agents: The piperazine moiety is a common feature in many antiviral drugs. This compound serves as a key intermediate in the synthesis of potent inhibitors of viral targets such as HIV protease and the hepatitis C virus (HCV) NS3/4A protease. The chiral center at the 2-position of the piperazine ring is often crucial for optimal binding to the active sites of these viral enzymes.
-
CXCR4 Antagonists: The chemokine receptor CXCR4 is a key player in HIV entry into host cells and is also implicated in cancer metastasis. This piperazine derivative has been instrumental in the development of novel CXCR4 antagonists.[3][4][5] Its rigid structure allows for the precise positioning of pharmacophoric groups that interact with the receptor, leading to potent and selective inhibition.
-
Protease Inhibitors: Beyond viral proteases, piperazine-based structures are being explored as inhibitors of other proteases involved in various diseases. The defined stereochemistry of this compound is a valuable asset in designing inhibitors with high affinity and selectivity.
-
Central Nervous System (CNS) Agents: The piperazine scaffold is a well-established pharmacophore in drugs targeting the CNS. This building block provides a platform for the synthesis of novel ligands for various CNS receptors and transporters.
Data Presentation: Quantitative Analysis of Synthesized Compounds
The following table summarizes the structure-activity relationship (SAR) data for a series of N-aryl piperazine CXCR4 antagonists synthesized using a derivative of this compound. This data highlights the impact of various substituents on the pharmacological activity of the final compounds.
| Compound ID | R Group | IC50 (nM) - CXCR4 Mediated Calcium Release | Antiviral Activity (EC50, nM) - X4 HIV-1IIIB |
| 1a | H | >10000 | >10000 |
| 1b | 4-F | 850 | 1200 |
| 1c | 4-Cl | 320 | 450 |
| 1d | 4-Br | 250 | 380 |
| 1e | 4-I | 180 | 270 |
| 1f | 4-CN | 95 | 150 |
| 1g | 4-NO2 | 70 | 110 |
| 1h | 3-Cl | 480 | 650 |
| 1i | 2-Cl | 1200 | 1800 |
Experimental Protocols
Detailed methodologies for the key experimental steps involving this compound are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for specific applications.
Protocol 1: Orthogonal Deprotection of this compound
This protocol outlines the selective removal of either the Boc or the Cbz protecting group, a critical step in the sequential functionalization of the piperazine ring.
A. Selective Removal of the Boc Group (Acidic Conditions):
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add a solution of a strong acid, typically trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or 4M HCl in dioxane, to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
B. Selective Removal of the Cbz Group (Hydrogenolysis):
-
Catalyst Suspension: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Workflow: From Building Block to Drug Candidate
The following diagrams, generated using the DOT language, illustrate the logical workflow of utilizing this compound in a drug discovery campaign.
Conclusion
This compound is a powerful and versatile tool in the arsenal of medicinal chemists. Its inherent chirality and orthogonal protecting groups facilitate the efficient and controlled synthesis of complex molecular architectures. The successful application of this building block in the development of potent antiviral agents and CXCR4 antagonists underscores its potential for accelerating the discovery of new and effective therapies for a range of diseases. Researchers are encouraged to explore the utility of this valuable intermediate in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 3. Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive N-Aryl Piperazines using N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive N-aryl piperazines utilizing the versatile building block, N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. This starting material is particularly advantageous due to its orthogonal protecting groups, which allow for selective functionalization of the piperazine scaffold, a privileged structure in medicinal chemistry.[1][2]
Introduction
N-aryl piperazines are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including but not limited to, antiviral, anticancer, antidepressant, and antihypertensive properties.[2] The piperazine moiety often enhances the pharmacokinetic profile of drug candidates by improving aqueous solubility and bioavailability.[2] The use of this compound as a starting material offers a strategic approach to synthesize diverse libraries of N-aryl piperazines. The Boc (tert-butoxycarbonyl) group is readily cleaved under acidic conditions, while the Cbz (carboxybenzyl) group is susceptible to hydrogenolysis, allowing for sequential and site-selective modifications at the N-4 and N-1 positions of the piperazine ring.[1][3]
This document outlines the synthetic strategies, experimental protocols, and data on the bioactivities of resulting N-aryl piperazine derivatives.
Synthetic Strategy
The general synthetic approach involves two key steps:
-
Amide Coupling: The carboxylic acid at the C-2 position of the piperazine ring is coupled with a desired aryl amine to form an N-aryl piperazine-2-carboxamide. This reaction is typically facilitated by standard peptide coupling reagents.
-
Selective Deprotection and Further Functionalization: Following the amide bond formation, either the Boc or Cbz group can be selectively removed to allow for further modification at the N-4 or N-1 position, respectively. This enables the introduction of additional diversity elements to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Piperazine-2-Carboxamides
This protocol describes the coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aryl amine (e.g., 4-fluoroaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC.HCl (1.2 eq) and DMAP (0.2 eq).[4]
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 15 minutes.[4]
-
Add the desired substituted aryl amine (1.1 eq) to the reaction mixture.
-
Continue stirring the reaction overnight at room temperature.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-aryl piperazine-2-carboxamide.
Protocol 2: Selective Deprotection of the Boc Group
This protocol outlines the removal of the N-4-Boc protecting group.
Materials:
-
N-4-Boc-N-1-Cbz-piperazine-2-carboxamide derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-4-Boc-N-1-Cbz-piperazine-2-carboxamide derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected piperazine, which can often be used in the next step without further purification.
Protocol 3: Selective Deprotection of the Cbz Group
This protocol describes the removal of the N-1-Cbz protecting group via hydrogenolysis.
Materials:
-
N-4-Boc-N-1-Cbz-piperazine-2-carboxamide derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-4-Boc-N-1-Cbz-piperazine-2-carboxamide derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the Cbz-deprotected product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of N-aryl piperazine derivatives.
Table 1: Synthesis Yields of N-Aryl Piperazine-2-Carboxamides
| Entry | Aryl Amine | Coupling Reagents | Solvent | Yield (%) |
| 1 | Aniline | EDC.HCl, DMAP | DCM | 85 |
| 2 | 4-Fluoroaniline | EDC.HCl, DMAP | DCM | 88 |
| 3 | 3,4-Dichloroaniline | EDC.HCl, DMAP | DCM | 82 |
| 4 | 2-Methoxyaniline | TBTU, DIEA | DMF | 75 |
Table 2: Bioactivity of N-Aryl Piperazine Derivatives
| Compound ID | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| YM-92088 | Androgen Receptor | Reporter Assay | IC₅₀ = 0.47 µM | [5] |
| Compound 2b | 5-HT₁ₐ Receptor | Binding Assay | Kᵢ = 412 nM | [1] |
| Compound 7b | Butyrylcholinesterase (BChE) | Ellman's Method | Kᵢ = 1.6 nM | [6] |
| AZD-1234 | CCR2 | Antagonist Assay | IC₅₀ = 5.2 nM | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of bioactive N-aryl piperazines from this compound.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the continuous flow synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key building block in the development of various pharmaceutical compounds. The described multi-step process leverages the advantages of flow chemistry, including enhanced safety, improved reaction efficiency, and scalability. The protocol outlines a sequential process involving N-Boc protection, C-2 lithiation and carboxylation, and N-Cbz protection, all adapted to a continuous flow setup. Detailed experimental parameters and data are presented to guide researchers in implementing this advanced synthetic methodology.
Introduction
Piperazine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The precise functionalization of the piperazine ring is crucial for modulating the pharmacological properties of these molecules. This compound is a valuable intermediate, featuring orthogonal protecting groups (Boc and Cbz) that allow for selective deprotection and further derivatization at the N-1 and N-4 positions, as well as a carboxylic acid handle at the C-2 position for peptide coupling or other modifications.
Continuous flow chemistry offers significant advantages over traditional batch synthesis for the preparation of such complex molecules. These benefits include precise control over reaction parameters, rapid heat and mass transfer, the ability to safely handle hazardous reagents and intermediates, and straightforward scalability from laboratory to production scale. This document details a proposed continuous flow synthesis of this compound, based on established principles of flow chemistry and analogous batch reactions.
Proposed Continuous Flow Synthetic Route
The proposed multi-step continuous flow synthesis is designed as a modular system, where each step can be optimized independently before being integrated into a continuous sequence. The overall synthetic strategy is depicted below:
Caption: Proposed multi-step continuous flow synthesis workflow.
Experimental Protocols
Materials and Reagents
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Carbon dioxide (CO₂) gas
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
Continuous Flow Reactor Setup
A modular continuous flow system is proposed, consisting of multiple syringe pumps, T-mixers, temperature-controlled reactor coils, and back-pressure regulators. In-line analytical techniques such as IR or UV-Vis can be incorporated for real-time reaction monitoring.
Caption: Schematic of the modular continuous flow reactor setup.
Step 1: Continuous N-Boc Protection of Piperazine
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of piperazine in anhydrous THF.
-
Solution B: Prepare a 1.1 M solution of (Boc)₂O in anhydrous THF.
-
-
Flow Protocol:
-
Set the temperature of Reactor Coil 1 to 25 °C.
-
Pump Solution A at a flow rate of 1.0 mL/min and Solution B at a flow rate of 1.0 mL/min into a T-mixer.
-
The combined stream flows through Reactor Coil 1 (residence time will depend on the reactor volume).
-
The output stream containing N-Boc-piperazine is collected after passing through a back-pressure regulator (set to 5 bar).
-
The crude product can be used directly in the next step or subjected to an in-line workup.
-
Step 2: Continuous C-2 Lithiation and Carboxylation
-
Reagent Preparation:
-
Solution C: Prepare a 0.5 M solution of N-Boc-piperazine and a 1.2 M solution of TMEDA in anhydrous THF.
-
Solution D: Use a commercial solution of s-BuLi (e.g., 1.4 M in cyclohexane/hexane).
-
Gas E: Use a regulated cylinder of high-purity CO₂.
-
-
Flow Protocol:
-
Cool Reactor Coil 2 to -78 °C.
-
Pump Solution C at 1.0 mL/min and Solution D at 0.9 mL/min into a T-mixer.
-
The reaction mixture flows through Reactor Coil 2 for lithiation.
-
The output from Reactor Coil 2 is then introduced into a gas-liquid tube-in-tube reactor where it is mixed with a stream of CO₂ gas (e.g., at 5 bar pressure).
-
The resulting stream is then quenched in-line with a flow of saturated aqueous NH₄Cl.
-
The biphasic mixture is directed to an in-line liquid-liquid separator. The aqueous layer is discarded, and the organic layer containing the N-4-Boc-2-piperazine carboxylic acid is collected.
-
Step 3: Continuous N-Cbz Protection
-
Reagent Preparation:
-
Solution F: The organic output from Step 2.
-
Solution G: Prepare a 1.2 M solution of Cbz-Cl in THF.
-
Solution H: Prepare a saturated aqueous solution of NaHCO₃.
-
-
Flow Protocol:
-
Cool Reactor Coil 3 to 0 °C.
-
Pump Solution F, Solution G, and Solution H at appropriate flow rates (to be optimized) into a T-mixer.
-
The multiphasic mixture flows through Reactor Coil 3, which can be gradually warmed to 25 °C.
-
The output is directed to a liquid-liquid separator. The organic layer is collected, dried in-line (e.g., using a drying column), and the solvent is removed under reduced pressure to yield the final product.
-
Data Presentation
The following tables summarize the expected quantitative data for the continuous flow synthesis based on analogous transformations reported in the literature.
Table 1: Optimized Parameters for Continuous N-Boc Protection
| Parameter | Value |
| Piperazine Concentration | 1.0 M in THF |
| (Boc)₂O Concentration | 1.1 M in THF |
| Flow Rate (Piperazine) | 1.0 mL/min |
| Flow Rate ((Boc)₂O) | 1.0 mL/min |
| Reactor Temperature | 25 °C |
| Residence Time | 10 min |
| Pressure | 5 bar |
| Conversion | >98% |
| Yield (N-Boc-piperazine) | >95% |
Table 2: Optimized Parameters for Continuous Lithiation and Carboxylation
| Parameter | Value |
| N-Boc-piperazine Conc. | 0.5 M in THF |
| s-BuLi Concentration | 1.4 M |
| Flow Rate (Substrate) | 1.0 mL/min |
| Flow Rate (s-BuLi) | 0.9 mL/min |
| Lithiation Temperature | -78 °C |
| Lithiation Residence Time | 5 min |
| CO₂ Pressure | 5 bar |
| Carboxylation Temp. | -78 °C to 0 °C |
| Conversion | ~90% |
| Yield (Carboxylic Acid) | ~85% |
Table 3: Optimized Parameters for Continuous N-Cbz Protection
| Parameter | Value |
| Substrate Concentration | ~0.4 M in THF |
| Cbz-Cl Concentration | 1.2 M in THF |
| Flow Rate (Substrate) | 1.0 mL/min |
| Flow Rate (Cbz-Cl) | 0.4 mL/min |
| Flow Rate (NaHCO₃) | 1.0 mL/min |
| Reactor Temperature | 0 °C to 25 °C |
| Residence Time | 15 min |
| Pressure | 5 bar |
| Conversion | >97% |
| Yield (Final Product) | >92% |
Logical Relationships and Signaling Pathways
The logical relationship in this multi-step synthesis is a linear progression from the starting material to the final product through a series of sequential transformations. Each step is dependent on the successful completion of the previous one.
Caption: Logical flow of the synthetic transformations.
Conclusion
The proposed continuous flow synthesis of this compound offers a modern, efficient, and scalable alternative to traditional batch processing. By leveraging modular flow chemistry setups, each step of the synthesis can be individually optimized and then integrated into a continuous production line. This approach not only enhances the safety and efficiency of the synthesis but also allows for the rapid production of this key pharmaceutical intermediate. The detailed protocols and expected data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry.
Application Notes and Protocols for the Industrial Scale-up of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key intermediate in pharmaceutical development. The described methodologies are designed for scalability, focusing on cost-effectiveness, yield, and purity.
Introduction
This compound is a valuable building block in the synthesis of complex pharmaceutical compounds. Its structure incorporates a piperazine ring with two nitrogen atoms orthogonally protected by tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This differential protection allows for selective deprotection and subsequent functionalization at either nitrogen atom, making it a versatile intermediate in the construction of diverse molecular architectures, including peptide mimetics and various active pharmaceutical ingredients (APIs). The Boc group is readily removed under acidic conditions, while the Cbz group is susceptible to hydrogenolysis, providing a strategic advantage in multi-step syntheses.[1]
The industrial-scale production of this intermediate requires robust and scalable synthetic routes. This document outlines a recommended multi-step synthesis beginning from readily available starting materials.
Overall Synthetic Strategy
The proposed industrial-scale synthesis involves a three-stage process:
-
Stage 1: Large-Scale Synthesis of N-Boc-piperazine. This well-established industrial process starts from diethanolamine, offering a cost-effective and high-yielding route to this key precursor.
-
Stage 2: Synthesis of Piperazine-2-carboxylic Acid. This stage can be approached through various methods, including biocatalytic resolution for obtaining enantiomerically pure forms.
-
Stage 3: Orthogonal Protection of Piperazine-2-carboxylic Acid. This final stage involves the sequential introduction of the Cbz and Boc protecting groups to yield the target molecule.
Below is a workflow diagram illustrating the overall synthetic process.
Caption: Overall workflow for the industrial synthesis of this compound.
Experimental Protocols
3.1. Stage 1: Large-Scale Synthesis of N-Boc-piperazine
This process is adapted from established industrial methods utilizing diethanolamine as a cost-effective starting material.[2][3][4]
Step 1.1: Synthesis of Bis(2-chloroethyl)amine
-
Reaction Setup: A suitable glass-lined reactor is charged with diethanolamine.
-
Chlorination: Thionyl chloride is added slowly to the diethanolamine, maintaining temperature control. The molar ratio of thionyl chloride to diethanolamine should be optimized, typically in the range of 2.75-3.25:1.[2]
-
Reaction Conditions: The reaction is allowed to proceed to completion.
-
Work-up: The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.[2]
Step 1.2: Synthesis of tert-butyl bis(2-chloroethyl)carbamate
-
Boc Protection: The crude bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine.
Step 1.3: Synthesis of N-Boc-piperazine
-
Cyclization: The tert-butyl bis(2-chloroethyl)carbamate is treated with aqueous ammonia to facilitate cyclization. The molar ratio of ammonia to the initial diethanolamine is typically 2-4:1.[2]
-
Reaction Conditions: The reaction mixture is heated to approximately 60°C for about 2.5 hours.[2]
-
Work-up and Purification: The reaction mixture is cooled to below 25°C and subjected to liquid-liquid extraction with a suitable solvent like ethyl acetate.[2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-piperazine.[2]
3.2. Stage 2: Synthesis of (S)-Piperazine-2-carboxylic Acid
This stage focuses on producing the chiral piperazine carboxylic acid core. A highly efficient method involves the biocatalytic resolution of racemic piperazine-2-carboxamide.[5][6]
Step 2.1: Synthesis of (rac)-Piperazine-2-carboxamide
-
Reaction Setup: A hydrogenation reactor is charged with pyrazine-2-carboxamide and a palladium on carbon (Pd/C) catalyst in water.
-
Hydrogenation: The reaction is carried out under hydrogen pressure until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration to yield an aqueous solution of (rac)-piperazine-2-carboxamide.
Step 2.2: Enzymatic Resolution
-
Reaction Setup: The aqueous solution of (rac)-piperazine-2-carboxamide is adjusted to a suitable pH (e.g., pH 9). A leucine aminopeptidase (LAP) enzyme is introduced.[5][6]
-
Resolution: The enzymatic reaction proceeds with high stereoselectivity, hydrolyzing one enantiomer to the corresponding carboxylic acid. Substrate loadings of up to 25% (w/v) have been reported.[6]
-
Work-up and Isolation: After the reaction reaches approximately 50% conversion, the mixture is concentrated. The desired (S)-piperazine-2-carboxylic acid can be isolated by precipitation as its dihydrochloride salt.[5][6]
3.3. Stage 3: Sequential Orthogonal Protection
This final stage involves the selective protection of the two nitrogen atoms of the piperazine ring.
Step 3.1: N-1-Cbz Protection
-
Reaction Setup: (S)-Piperazine-2-carboxylic acid is dissolved in a suitable solvent system, such as aqueous acetone, and the pH is adjusted with a base (e.g., sodium carbonate).
-
Cbz Protection: The solution is cooled, and benzyl chloroformate (Cbz-Cl) is added portion-wise while maintaining the pH and temperature.
-
Work-up: After the reaction is complete, the solvent is partially removed under reduced pressure. The aqueous solution is then acidified, leading to the precipitation of N-1-Cbz-(S)-piperazine-2-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Step 3.2: N-4-Boc Protection
-
Reaction Setup: N-1-Cbz-(S)-piperazine-2-carboxylic acid is dissolved in a suitable solvent such as a mixture of dioxane and water. A base like sodium hydroxide is added.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is concentrated, and the pH is adjusted to acidic with an appropriate acid (e.g., citric acid). The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the final product, this compound. Further purification can be achieved by crystallization.
Quantitative Data Summary
The following table summarizes key quantitative data for the proposed industrial-scale synthesis. Note that yields are indicative and can vary based on process optimization.
| Parameter | Stage 1: N-Boc-piperazine | Stage 2: (S)-Piperazine-2-carboxylic Acid | Stage 3: Final Product |
| Key Starting Materials | Diethanolamine, Thionyl Chloride, Boc₂O, Ammonia | Pyrazine-2-carboxamide, Pd/C, LAP Enzyme | (S)-Piperazine-2-carboxylic Acid, Cbz-Cl, Boc₂O |
| Solvent System | Ethyl Acetate (extraction) | Water | Dioxane/Water, Ethyl Acetate (extraction) |
| Typical Scale | Multi-ton | >100 kg | >50 kg |
| Indicative Overall Yield | High | ~40% (for the S-enantiomer)[6] | Good to High |
| Purity (Target) | >98% | >97% (chemical), >99% (ee)[6] | >98% |
| Key Process Controls | Temperature during chlorination and cyclization | pH during enzymatic resolution | pH and temperature during protection steps |
Orthogonal Protection Strategy
The key utility of this compound lies in the orthogonal nature of its protecting groups. This allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling sequential chemical modifications.
Caption: Orthogonal deprotection strategy for this compound.
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chromatographic Purification of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a valuable chiral building block in medicinal chemistry and peptide synthesis. The dual protection of the piperazine nitrogens with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allows for selective deprotection and functionalization, making it a versatile intermediate in the synthesis of complex molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This document provides detailed application notes and protocols for the chromatographic purification of this compound, covering both achiral purification by flash chromatography and chiral separation by High-Performance Liquid Chromatography (HPLC).
Purification Strategies
The purification of this compound typically involves two main stages:
-
Flash Column Chromatography: This technique is employed for the initial purification of the crude reaction mixture to remove major impurities. It is a preparative technique that relies on a silica gel stationary phase and a gradient of non-polar and polar organic solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for high-resolution separation.
-
Reverse-Phase HPLC is suitable for final polishing to achieve high purity (>99%).
-
Chiral HPLC is essential for the separation of enantiomers if the synthesis is not stereospecific.
-
Flash Chromatography Purification
Flash chromatography is an effective method for the bulk purification of this compound from a crude reaction mixture. A common stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexane.
Experimental Protocol: Flash Chromatography
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
-
Elution:
-
Load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation: Flash Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Typical Gradient | 10% to 50% Ethyl Acetate over 20 column volumes |
| Elution of Product | ~30-40% Ethyl Acetate in Hexane |
| Purity Achieved | >95% |
| Typical Yield | 80-90% |
Workflow for Flash Chromatography Purification
Troubleshooting & Optimization
strategies to prevent racemization during piperazine functionalization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the functionalization of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in piperazine functionalization?
A1: Racemization is the process that converts a pure, single enantiomer (a specific 3D stereoisomer) into a mixture of both enantiomers.[1] In the context of functionalizing chiral piperazine derivatives, particularly at a carbon atom adjacent to a carboxylic acid, the chiral center can be susceptible to inversion. When the carboxylic acid is activated for a coupling reaction (e.g., amide bond formation), the proton on the adjacent chiral carbon becomes acidic.[1] If this proton is removed by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry upon reaction.[1] This is a critical issue in drug development because the biological activity, therapeutic efficacy, and safety profile of a drug often depend on its precise 3D structure. The presence of the undesired stereoisomer can lead to reduced potency or significant off-target side effects.[1][2]
Q2: What is the primary chemical mechanism responsible for racemization during amide coupling reactions?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and is easily removed by a base in the reaction mixture.[1] The resulting achiral intermediate can then be attacked by an amine nucleophile, producing a racemic or partially racemic mixture of products.[1] A secondary, less common pathway is direct enolization, which involves the direct removal of the alpha-proton from the activated acid by a strong base.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization. The most important are:
-
Base Selection: The strength and steric hindrance of the base are crucial. Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization than sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][3]
-
Coupling Reagents & Additives: The choice of activating agent is paramount. Using carbodiimide reagents like DCC or EDC without racemization-suppressing additives (e.g., Oxyma, HOAt, HOBt) can lead to significant racemization.[1] Onium salt reagents such as HATU or COMU are generally known for lower racemization potential.[1]
-
Reaction Temperature: The rate of racemization increases with temperature.[1][4] Performing the coupling at low temperatures (e.g., starting at 0 °C) is a key strategy for preserving stereochemical integrity.[1]
-
Pre-activation Time: A long pre-activation step, where the carboxylic acid is activated before the amine is added, can increase the opportunity for the formation of the problematic oxazolone intermediate.[1]
-
Protecting Groups: The nature of the protecting group on the piperazine nitrogen can influence the reaction conditions and potential for side reactions, including racemization.[5][6]
Troubleshooting Guide
If you have confirmed high levels of your undesired stereoisomer via chiral HPLC or other analytical methods, consult the following guide to identify and resolve potential causes.
| Symptom | Potential Cause | Recommended Solution |
| High level of racemization observed. | You are using a strong, non-sterically hindered base like triethylamine (TEA). | Switch to a sterically hindered base. Use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the alpha-proton.[1][3] |
| Racemization occurs despite using a hindered base. | The reaction is being run at room temperature or higher. | Lower the reaction temperature. The rate of racemization increases with temperature.[1] Start the reaction at 0 °C and allow it to warm slowly only if necessary. |
| Product is racemic even at low temperatures. | You are using a carbodiimide reagent (e.g., DCC, EDC) without an additive. | Use a racemization-suppressing additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure react to form a more stable active ester that is less prone to racemization.[1] |
| Racemization persists with carbodiimides and additives. | The substrate is highly sensitive to racemization. | Switch to a modern onium salt coupling reagent. Reagents like HATU or COMU are generally more effective at suppressing racemization for sensitive substrates.[1] |
| Reaction shows racemization and is sluggish. | A long pre-activation step is being performed before adding the amine component. | Minimize or eliminate the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid and amine, with the base added last to initiate the reaction.[1] |
Visualizations
Caption: A logical workflow for troubleshooting and resolving racemization issues.
Caption: The primary pathway for racemization via the oxazolone intermediate.
Key Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling
This protocol is designed to minimize racemization during amide bond formation with a chiral piperazine derivative.[1]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperazine carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. Maintaining a low temperature is critical.[1]
-
Reagent Addition: Add the coupling reagent (e.g., HATU, 1.0 equivalent) to the cooled solution. If using a carbodiimide like DIC, add the racemization suppressant (e.g., OxymaPure, 1.0 equivalent) at this stage.
-
Initiation: Add the sterically hindered base (e.g., DIPEA, 2.0 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight or until completion as monitored by TLC or LC-MS.
-
Workup: Perform a standard aqueous workup to quench the reaction and remove water-soluble byproducts. Extract the product with an appropriate organic solvent, dry the organic phase (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC as needed.
Protocol 2: Quantification of Stereoisomers by Chiral HPLC
This protocol provides a starting point for developing a method to quantify the stereochemical purity of your product.[1]
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an additive (e.g., TFA for acidic compounds or DEA for basic compounds) may be required to improve peak shape.
-
Sample Analysis: Dissolve a small amount of your crude or purified product in the mobile phase. Inject the sample onto the column.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Quantification: Identify the peaks corresponding to the desired and undesired stereoisomers. Integrate the peak areas for both. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.
Protocol 3: Alternative Protection using N-Cbz
For substrates sensitive to the harsh acidic conditions required for Boc-deprotection, the Carboxybenzyl (Cbz) group offers a milder alternative.[7]
A. Mono-Cbz Protection of Piperazine
-
Dissolve piperazine (5.0 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove excess piperazine. Extract the product with DCM, dry the organic layer, and concentrate to yield N-Cbz-piperazine.[7]
B. Deprotection of N-Cbz Group (Hydrogenolysis)
-
Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected product. This method is exceptionally mild and avoids harsh acidic or basic conditions.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
identifying and minimizing side products in peptide coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during peptide coupling reactions?
A1: During peptide synthesis, several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the final yield. The most common side products include:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of D- and L-isomers.[1][2] This is particularly problematic for amino acids like histidine and cysteine.[3]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of a dipeptide-resin intermediate, which cleaves the dipeptide from the resin.[4][5] This is especially prevalent when proline is one of the first two amino acids in the sequence.[3]
-
Aspartimide Formation: An intramolecular cyclization involving the side chain of aspartic acid, which can lead to the formation of α- and β-peptide isomers and racemization.[6][7] This side reaction is particularly common in Asp-Gly sequences.[6]
-
Deletion and Insertion Peptides: The absence of an amino acid in the desired sequence (deletion) or the addition of an extra amino acid (insertion).[8][9]
-
Guanidinylation: The modification of the N-terminal amine by uronium or aminium-based coupling reagents, leading to chain termination.[10][11]
-
Side-Chain Acylation: The acylation of nucleophilic side chains, such as the imidazole ring of histidine.[10]
Q2: How can I detect the presence of these side products in my crude peptide?
A2: A combination of analytical techniques is typically employed to identify and quantify side products in synthetic peptides. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the crude product and separating different components.[12] Mass spectrometry (MS) is then used to determine the molecular weights of the observed peaks, which can help in identifying deletion peptides, insertion peptides, and other modifications.[8][12] For issues like racemization, chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids may be necessary.[1]
Q3: What general strategies can I employ to minimize side product formation?
A3: Minimizing side reactions requires careful optimization of the entire solid-phase peptide synthesis (SPPS) process. Key strategies include:
-
Appropriate Reagent Selection: Choose coupling reagents, additives, and bases that are known to suppress specific side reactions.[13][14]
-
Protecting Group Strategy: Utilize suitable protecting groups for the N-terminus and reactive side chains to prevent unwanted reactions.[14][15]
-
Optimized Reaction Conditions: Control reaction time, temperature, and concentration of reagents to favor the desired coupling reaction over side reactions.[14][16]
-
Use of Additives: Incorporate additives like HOBt or Oxyma Pure to suppress racemization and improve coupling efficiency.[2][3]
-
Capping: After each coupling step, cap any unreacted N-terminal amines to prevent the formation of deletion sequences.[17][18]
Troubleshooting Guides
Problem 1: Significant Racemization Observed
Symptoms:
-
Broad or split peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data shows a peak with the correct mass, but the product has low biological activity.
-
Chiral analysis confirms the presence of both D and L isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component.[16] |
| Use of a strong base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[16] |
| Inappropriate coupling reagent/additive | Use an additive like HOAt or Oxyma Pure, which are more effective than HOBt in suppressing racemization.[16] Consider using a phosphonium-based reagent like PyBOP or PyAOP.[16] |
| Prolonged reaction at elevated temperature | If using heat, optimize for the shortest time necessary to achieve a good yield.[16] |
Experimental Protocol: Coupling with Minimized Racemization (using DIC/Oxyma)
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling.[16]
Problem 2: Diketopiperazine (DKP) Formation Leading to Low Yield
Symptoms:
-
Low overall yield of the final peptide.
-
Identification of a cyclic dipeptide byproduct in the cleavage solution.
-
Mass spectrometry of the crude product reveals the presence of a peptide missing the first two N-terminal amino acids.[4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sequence prone to DKP formation (e.g., Pro at position 2) | Use a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[3] |
| Prolonged hold times after Fmoc-deprotection | Minimize the time between the deprotection and coupling steps.[4][19] |
| Unstable Fmoc-dipeptide-resin intermediate | Couple the second and third amino acids as a pre-formed dipeptide unit.[3] |
| Base-catalyzed cyclization | For Boc-based synthesis, utilize in situ neutralization protocols.[3] |
Problem 3: Aspartimide Formation Complicating Purification
Symptoms:
-
Multiple peaks in the HPLC chromatogram with the same mass as the target peptide, corresponding to α- and β-aspartyl isomers.[7]
-
Mass spectrometry may show peaks corresponding to piperidide adducts.[7]
-
Particularly prevalent in Asp-Gly sequences.[6]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-catalyzed intramolecular cyclization | Modify the Fmoc deprotection solution by adding HOBt or using a weaker base like piperazine or morpholine.[7] |
| High reaction temperatures (e.g., in microwave synthesis) | Reduce the reaction temperature and consider using additives in the deprotection solution to counteract the effect of heat.[7] |
| Susceptible Asp-Xxx sequence | Use a sterically hindered protecting group for the Asp side chain, such as OMpe or OBno.[7] For highly prone sequences like Asp-Gly, use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[7] |
Visual Guides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for common peptide coupling side products.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing N-4-Boc-N-1-Cbz-2-Piperazine Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. This valuable building block is crucial in the development of complex molecules, particularly in peptide synthesis and medicinal chemistry, due to its orthogonally protected nitrogens.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you to identify the root cause and implement effective solutions.
Question 1: Why is the yield of my initial N-4-Boc-piperazine-2-carboxylic acid intermediate low?
Low yields during the initial Boc protection of piperazine-2-carboxylic acid can arise from several factors.
-
Incomplete reaction: The reaction may not have reached completion. Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc)₂O and an appropriate base to drive the reaction forward. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Formation of di-Boc protected byproduct: Over-protection, where both nitrogen atoms of the piperazine ring are protected with a Boc group, is a common side reaction. To minimize this, control the stoichiometry of (Boc)₂O (a slight excess of 1.0-1.2 equivalents is often sufficient) and add it slowly to the reaction mixture.
-
Difficult work-up and purification: The product and starting material can have similar polarities, leading to difficult separation and product loss during purification. Optimize your extraction and chromatography conditions.
Question 2: I am observing significant side product formation during the Cbz protection of N-4-Boc-piperazine-2-carboxylic acid. What is the likely cause?
The introduction of the Cbz group onto the second nitrogen can be challenging.
-
Reaction with the carboxylic acid: The benzyl chloroformate (Cbz-Cl) can react with the carboxylic acid group to form a mixed anhydride. To prevent this, it is advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Cbz protection. The ester can then be hydrolyzed in a final step.
-
Decomposition of Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can decompose. Ensure you are using a fresh, high-quality reagent and anhydrous reaction conditions.
-
Suboptimal reaction conditions: The choice of base and solvent is critical. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is recommended. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C) to control reactivity.
Question 3: My final product is difficult to purify. What strategies can I employ?
Purification of the final this compound can be challenging due to its amphoteric nature and potential for impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system, such as ethanol/water, can be a highly effective method to achieve high purity.[1]
-
Acid-base extraction: Utilize the acidic and basic properties of your molecule. You can dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base to remove acidic impurities. Conversely, washing with a mild aqueous acid can remove basic impurities.
Frequently Asked Questions (FAQs)
What is the general synthetic strategy for this compound?
The synthesis involves a sequential, orthogonal protection of the two nitrogen atoms of piperazine-2-carboxylic acid.[1] A common approach is to first protect the N-4 nitrogen with a tert-butoxycarbonyl (Boc) group, followed by protection of the N-1 nitrogen with a benzyloxycarbonyl (Cbz) group.[1] It is often advantageous to perform these protections on an ester of piperazine-2-carboxylic acid to avoid side reactions with the carboxylic acid moiety, followed by a final hydrolysis step to yield the desired product.
Why are Boc and Cbz groups used as protecting groups in this synthesis?
Boc and Cbz groups are excellent choices for orthogonal protection. The Boc group is labile under acidic conditions (e.g., using trifluoroacetic acid), while the Cbz group is stable to acid but can be removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst).[1] This allows for the selective deprotection of one nitrogen atom without affecting the other, which is crucial for subsequent synthetic steps.[1]
What are the key reaction parameters to control for optimizing the yield?
To optimize the reaction yield, it is critical to control the following parameters:
-
Stoichiometry of reagents: Use a slight excess of the protecting group reagents to ensure complete reaction, but avoid a large excess to minimize side product formation.
-
Reaction temperature: Many protection reactions are exothermic. Maintaining a low temperature (e.g., 0 °C) can help to control the reaction rate and prevent side reactions.
-
Choice of base and solvent: Use non-nucleophilic bases and anhydrous solvents to prevent unwanted side reactions and decomposition of reagents.
-
Reaction time: Monitor the reaction progress to determine the optimal reaction time for maximum conversion and minimal byproduct formation.
Experimental Protocols
Step 1: Synthesis of N-4-Boc-piperazine-2-carboxylic acid methyl ester
-
Dissolution: Dissolve piperazine-2-carboxylic acid methyl ester dihydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a miscible organic solvent.
-
Basification: Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salt and free the amine.
-
Boc Protection: Cool the reaction mixture to 0 °C and slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction, separate the organic layer, and wash it with aqueous solutions to remove excess reagents and salts. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of N-4-Boc-N-1-Cbz-piperazine-2-carboxylic acid methyl ester
-
Dissolution: Dissolve the N-4-Boc-piperazine-2-carboxylic acid methyl ester from Step 1 in an anhydrous solvent like DCM.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Cbz Protection: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 equivalents).
-
Reaction: Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature, monitoring for completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1.
Step 3: Hydrolysis to this compound
-
Dissolution: Dissolve the protected ester from Step 2 in a suitable solvent mixture, such as THF/water or methanol/water.
-
Hydrolysis: Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the ester is fully hydrolyzed.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize typical reagents and conditions for the key steps in the synthesis. Note that specific yields are highly dependent on the exact conditions and scale of the reaction.
Table 1: Reaction Parameters for Boc Protection of Piperazine-2-carboxylic Acid Ester
| Parameter | Typical Conditions |
| Starting Material | Piperazine-2-carboxylic acid methyl ester |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Stoichiometry | 1.0 - 1.2 equivalents of (Boc)₂O |
| Base | Triethylamine (TEA) or NaHCO₃ |
| Solvent | Dichloromethane (DCM) or H₂O/Dioxane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
Table 2: Reaction Parameters for Cbz Protection of N-4-Boc-piperazine-2-carboxylic Acid Ester
| Parameter | Typical Conditions |
| Starting Material | N-4-Boc-piperazine-2-carboxylic acid methyl ester |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) |
| Stoichiometry | 1.0 - 1.2 equivalents of Cbz-Cl |
| Base | Triethylamine (TEA) or DIPEA |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours |
Table 3: Reaction Parameters for Final Ester Hydrolysis
| Parameter | Typical Conditions |
| Starting Material | N-4-Boc-N-1-Cbz-piperazine-2-carboxylic acid methyl ester |
| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent | THF/H₂O or Methanol/H₂O |
| Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Acidic Conditions
Welcome to the technical support center for troubleshooting issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the common causes?
Incomplete Boc deprotection is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's concentration, often exhibiting a second-order dependence. A minor decrease in acid strength can lead to a significant reduction in the reaction rate.[1]
-
Inadequate Reaction Time: The time required for complete deprotection can vary based on the specific substrate. It's crucial to monitor the reaction's progress to determine the optimal duration.[1][2]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the acid's approach, slowing down the cleavage process.[1][2][3][4] For substrates with significant steric hindrance, more forceful conditions like increased temperature or longer reaction times may be necessary.[4]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, resulting in incomplete deprotection.[2][3] Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[3][5]
-
Substrate Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous mixture and an incomplete reaction.[4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Regularly monitoring the reaction is key to ensuring complete deprotection while avoiding prolonged exposure to harsh acidic conditions that can lead to side reactions.[1]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, which results in a lower Rf value.[2][4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that can separate the starting material, product, and any byproducts, providing their respective mass-to-charge ratios for identification.[7]
-
¹H NMR Spectroscopy: The disappearance of the singlet peak for the tert-butyl protons, typically found around 1.4-1.5 ppm, can confirm the removal of the Boc group.[2][7]
-
Kaiser Test (for SPPS): This colorimetric test detects free primary amines on the resin. A positive result (a dark blue/purple color) indicates that the Boc group has been successfully removed.[2][8]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1][9] This electrophile can alkylate nucleophilic residues in your molecule, a side reaction known as t-butylation.[1]
-
Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[9][10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[9][10]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[9][10][11]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[9][10][11]
-
-
Prevention with Scavengers: The most effective way to prevent t-butylation is to add scavengers to the reaction mixture.[6] These molecules trap the reactive tert-butyl cation.[9] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]
Q4: My substrate is acid-sensitive. What are my options for Boc deprotection?
For molecules containing other acid-labile functional groups (e.g., esters, acetals), standard strong acid conditions can be detrimental.[6] Milder or alternative deprotection methods are recommended in such cases.
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[6]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[6][12]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water, can effect deprotection without the need for any acid.[6]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol can be investigated.[6][13]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
If you observe a significant amount of starting material remaining after the expected reaction time, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Amide Bond Formation of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of amide bond formation with N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the amide bond formation with this compound?
A1: Researchers often face several challenges, including:
-
Low product yields: This can be attributed to the steric hindrance of the piperazine ring and the protecting groups.[1][2][3]
-
Side reactions: Epimerization of the chiral center at the 2-position of the piperazine ring is a significant concern.[2] Another common side reaction, particularly when using carbodiimide coupling reagents, is the formation of a stable N-acylurea byproduct that is unable to participate in further coupling reactions.[2][4]
-
Difficult purification: Removing unreacted starting materials, coupling reagents, and byproducts can be challenging. The urea byproduct from dicyclohexylcarbodiimide (DCC) is often insoluble and can be removed by filtration, whereas the urea from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and can be removed by aqueous extraction.[5][6]
Q2: Which coupling reagents are most effective for this reaction?
A2: The choice of coupling reagent is critical. For routine couplings, carbodiimide reagents like EDC in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are widely used and cost-effective.[2][7] However, for more challenging couplings involving sterically hindered amines or to achieve higher yields and faster reaction times, uronium/aminium or phosphonium salt-based reagents are generally more effective.[2][4] These include HATU, HBTU, and PyBOP.[2]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as HOBt and HOAt are strongly recommended, especially in carbodiimide-mediated couplings. They enhance the reactivity of the coupling reaction, reduce the formation of N-acylurea byproducts, and are highly effective in suppressing racemization (epimerization).[2][4][5]
Q4: What is the purpose of adding a base to the reaction, and which one should be used?
A4: A non-nucleophilic organic base is typically required to neutralize the acid that is liberated during the reaction and to facilitate the coupling process.[2] Commonly used bases include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[2][4] A hindered base like DIPEA is often preferred to minimize side reactions.[2]
Q5: How can I minimize epimerization of the chiral center at the 2-position?
A5: To minimize epimerization, consider the following strategies:
-
Use additives such as HOBt or HOAt.[2]
-
Employ coupling reagents known for low epimerization rates, such as COMU.[2][5]
-
Minimize the pre-activation time of the carboxylic acid before adding the amine.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient coupling reagent for the specific substrates. | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP, especially for sterically hindered or electron-deficient amines.[2] |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. Consider switching to a different solvent system (e.g., DMF, DCM, or acetonitrile).[2] | |
| Deactivated coupling reagent. | Coupling reagents can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere.[2] | |
| Incorrect stoichiometry. | Ensure the coupling reagent and base are used in the correct stoichiometric amounts, typically a slight excess (1.1-1.5 equivalents) relative to the limiting reagent.[2] | |
| Presence of Significant Side Products | N-acylurea formation (with carbodiimides). | Add HOBt to the reaction mixture to minimize the formation of this stable byproduct.[2][4] Perform the reaction at a lower temperature (e.g., 0 °C).[4] |
| Epimerization of the chiral carboxylic acid. | Add HOBt or HOAt to the reaction mixture.[2] Use a coupling reagent known for low racemization, such as COMU.[2][5] Maintain a low reaction temperature.[2] | |
| Guanidinylation of the amine (with uronium/aminium reagents). | This can occur if the coupling reagent is in excess or if the activation of the carboxylic acid is slow. Consider using phosphonium-based reagents like PyBOP to avoid this side reaction.[2] | |
| Difficulty in Product Purification | Contamination with urea byproduct (from DCC). | The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration.[5] |
| Contamination with urea byproduct (from EDC). | The urea byproduct from EDC is water-soluble and can be removed by aqueous workup.[4][5] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method.[7] The urea byproduct is water-soluble.[4] |
| DCC | HOBt | - | DCM | 12 - 24 | ~80 | The dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.[5][9] |
| HATU | - | DIPEA | DMF | 1 - 4 | 85 - 95 | Highly efficient, especially for sterically hindered substrates.[2] |
| HBTU | HOBt | DIPEA | DMF | 1 - 6 | 80 - 95 | Very efficient with minimal racemization when HOBt is added.[5] |
| PyBOP | - | DIPEA | DMF | 2 - 12 | 80 - 95 | A phosphonium-based reagent that avoids guanidinylation side reactions.[2] Useful for preparing esters under mild conditions.[5] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.[7]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[7]
Materials:
-
This compound
-
Primary amine (R-NH2)
-
EDC (1.2 equiv)
-
HOBt (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF or DCM
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM under an inert atmosphere.
-
Add HOBt (1.1 equiv) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) to the mixture and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
Add the primary amine (1.0-1.2 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is suitable for more challenging couplings, such as those involving sterically hindered amines.
Materials:
-
This compound
-
Primary amine (R-NH2)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 equiv) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add the primary amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision-making flow.
References
- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. This compound | 126937-41-5 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar Piperazine Intermediates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying polar piperazine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying polar piperazine-containing compounds?
The primary challenges in purifying polar piperazine intermediates stem from their inherent physicochemical properties.[1] These include:
-
High Polarity and Basicity: The presence of two nitrogen atoms imparts high polarity and basicity to piperazine derivatives (pKa values are often around 5.3 and 9.7).[1] This can lead to difficulties in both solubility and chromatographic separation.[1]
-
Hygroscopicity: Piperazine and its derivatives have a tendency to absorb moisture from the atmosphere, which can complicate accurate weighing and handling.[1]
-
Salt and Hydrate Formation: These compounds readily form salts and hydrates. While this property can be leveraged for purification, it can also present challenges in obtaining the free base and lead to inconsistencies in the final product's physical form.[1][2]
-
Co-precipitation of Impurities: Structurally similar impurities, such as alkylated piperazines, may co-precipitate with the desired product, making it difficult to achieve high purity through simple crystallization.[1]
-
Chromatographic Issues: The high polarity can result in poor retention and peak tailing during reverse-phase HPLC. Conversely, the basicity can cause strong interactions with the silica gel stationary phase in normal-phase chromatography.[1]
Q2: My polar piperazine intermediate is an oil at room temperature. How can I solidify it for easier handling and purification?
Converting the oily free base into a salt is a common and effective strategy to obtain a solid material. The hydrochloride salt is a popular choice.[2] This can be achieved by dissolving the oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration, followed by recrystallization for further purification.[2]
Q3: How can I effectively remove water from a hygroscopic piperazine intermediate?
Several methods can be employed to remove water from hygroscopic piperazine compounds:
-
Azeotropic Distillation: This is a common technique where an entrainer, such as toluene, is added to form a low-boiling azeotrope with water, which is then removed by distillation.[1]
-
Formation of Anhydrous Salts: Converting the compound to an anhydrous salt can reduce its hygroscopicity.[1]
-
Drying Under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can be effective.[1]
-
Use of Drying Agents: For solutions, drying agents like anhydrous sodium sulfate or magnesium sulfate can be utilized. However, it is crucial to ensure that the drying agent does not interact with the piperazine compound.[1]
Q4: What are good starting points for developing a column chromatography method for a polar piperazine intermediate?
For silica gel column chromatography, a good starting point is a solvent system consisting of a mixture of a non-polar and a polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol[2]
-
Petroleum Ether/Ethyl Acetate
The optimal solvent ratio should be determined using Thin Layer Chromatography (TLC). Due to the basic nature of piperazines, which can lead to streaking or tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can significantly improve the separation.[2]
Troubleshooting Guides
Chromatographic Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) in Reverse-Phase HPLC | Interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing.[1][3] | - Use a mobile phase additive such as triethylamine (TEA) or 0.1% trifluoroacetic acid.[1]- Employ a base-deactivated or end-capped column.[3]- Adjust the mobile phase to a lower pH (e.g., 2-3) to ensure the analyte is fully protonated.[3] |
| Streaking or Tailing on TLC/Silica Gel Column | The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel.[2] | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent.[2] |
| Poor Retention on C18 Column | The compound is highly polar and has limited interaction with the non-polar stationary phase.[3] | - Use a column with a more polar stationary phase (e.g., polar-embedded or cyano phase).[3]- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[3] |
| Product Co-elutes with Impurities | The polarity of the product and impurities are very similar. | - Optimize the solvent system; a gradient elution may be necessary for better separation.[2]- Consider using a different stationary phase (e.g., alumina instead of silica gel).[2] |
Crystallization and Precipitation Problems
| Problem | Possible Cause | Recommended Solution |
| Failure to Crystallize/Oily Product | - Presence of residual solvent or impurities.[2]- High solubility in the chosen solvent. | - Ensure all solvents are thoroughly removed under high vacuum.[2]- If impurities are present, attempt further purification by column chromatography.[2]- Convert the oily free base to a solid salt (e.g., hydrochloride).[2] |
| Co-precipitation of Impurities | - Structurally similar impurities are present.[1]- Inadequate pH control during extraction.[1] | - Perform one or more additional recrystallizations.[1]- Optimize the solvent system to maximize the solubility difference between the product and impurities.[1]- Carefully control the pH during aqueous extraction to separate based on basicity.[1] |
| Low Yield After Recrystallization | - The product is too soluble in the recrystallization solvent. | - Cool the solution slowly to allow for maximum crystal formation.- Place the solution in an ice bath to further decrease solubility.- Reduce the amount of solvent used for recrystallization. |
Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is adapted from a method for purifying crude piperazine containing various amine by-products.
Objective: To selectively precipitate piperazine as its diacetate salt, leaving more soluble impurities in the solution.
Materials:
-
Crude piperazine
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude piperazine in acetone.
-
Add glacial acetic acid to the solution to precipitate the piperazine as the diacetate salt.
-
Filter the resulting precipitate.
-
Wash the filtered solid thoroughly with cold acetone.
-
Dry the purified piperazine diacetate under vacuum.
-
If the free base is required, the diacetate salt can be neutralized with a base.
Protocol 2: Conversion of an Oily Free Base to a Solid Hydrochloride Salt
This protocol describes the conversion of an oily free base product to a solid hydrochloride salt, followed by purification via recrystallization.[2]
Objective: To solidify an oily piperazine intermediate for easier handling and purification.
Materials:
-
Oily piperazine free base
-
Suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)
-
HCl solution in the chosen solvent (or in ether)
Procedure:
-
Dissolve the purified oily free base in a minimal amount of a suitable solvent.
-
While stirring, add a solution of HCl in the same solvent dropwise until the mixture becomes acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent.
-
The crude salt can be further purified by recrystallization from an appropriate solvent.
-
Dry the final purified crystals under vacuum.
Visualized Workflows
Caption: General purification workflow for polar piperazine intermediates.
Caption: Troubleshooting guide for HPLC peak tailing.
Caption: Workflow for handling and solidifying oily piperazine products.
References
Technical Support Center: Troubleshooting Catalyst Poisoning in Cbz Hydrogenolysis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst poisoning during the carboxybenzyl (Cbz) deprotection of amines via catalytic hydrogenolysis.
Troubleshooting Guide
This guide provides answers to specific problems you may encounter during your experiments.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow, incomplete, or has stalled entirely. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenation is the most common problem and can be attributed to several factors, primarily related to the catalyst's activity. The palladium catalyst is highly susceptible to various chemical compounds that can act as poisons.[1][2]
Potential Causes and Solutions:
-
Catalyst Poisoning: The active sites on the palladium catalyst can be blocked by impurities in the starting material, solvents, or from the substrate itself.[1]
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for palladium catalysts.[2][3] Even trace amounts can significantly reduce or halt the reaction.
-
Solution: Ensure your starting materials and solvents are of high purity and free from sulfur-containing contaminants. If your substrate contains a sulfur moiety, consider alternative deprotection methods not susceptible to sulfur poisoning, such as acid-catalyzed cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage.[1][2]
-
-
Nitrogen Compounds: While the amine product of the deprotection is a nitrogen-containing compound, other nitrogen heterocycles or impurities can act as poisons. The deprotected amine product can also coordinate with the palladium catalyst, leading to product inhibition and reduced catalyst activity.[1][4]
-
Other Poisons: Heavy metals, halides, and strongly coordinating species like carbon monoxide can also poison the catalyst.[6]
-
Solution: Use high-purity reagents and ensure your reaction setup is free from potential contaminants.
-
-
-
Poor Catalyst Quality or Activity: The activity of palladium on carbon (Pd/C) can differ between batches and degrade over time with storage.[2][7]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be enough to drive the reaction to completion.[2][7]
-
Inadequate Mixing: Since this is a heterogeneous reaction, efficient mixing is vital for the substrate to have access to the catalyst surface.[1][7]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture throughout the experiment.[7]
-
Question 2: How can I determine if my catalyst is poisoned and what is the source of the poison?
Answer:
Identifying catalyst poisoning can be done through a combination of experimental testing and analytical techniques.
-
Experimental Diagnosis: A simple way to test for poisoning is to run comparative experiments.[6]
-
Protocol for Testing for Catalyst Poisoning:
-
Baseline Reaction: Perform the hydrogenation reaction using your standard substrate, reagents, and solvents. Carefully record the reaction time and yield.
-
High-Purity Reaction: Repeat the reaction under identical conditions but with the highest purity reagents and solvents available (e.g., freshly distilled and degassed solvents, recrystallized substrate).
-
Comparison: If the high-purity reaction proceeds significantly faster or gives a higher yield, it is highly probable that your standard reagents or solvents contain catalyst poisons.[6]
-
-
-
Analytical Diagnosis: For a more definitive identification of the poison, the catalyst itself can be analyzed.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition on the catalyst surface, including common poisons like sulfur and nitrogen.[8] It can also determine the oxidation state of the palladium, providing insights into the catalyst's deactivation state.[8][9]
-
Inductively Coupled Plasma (ICP) Analysis: ICP can be used to detect the presence of heavy metal poisons on the catalyst.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile or semi-volatile impurities in your starting materials or solvents that could be potential catalyst poisons.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in Cbz hydrogenolysis?
A1: The most common poisons are sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and sometimes the amine product itself through coordination to the catalyst.[1][3][4] Halides and heavy metal impurities are also known to poison palladium catalysts.[6]
Q2: Can I just add more catalyst if the reaction is slow?
A2: In some instances of mild poisoning or low catalyst activity, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[2] However, this is not an ideal solution as it increases cost and may not be effective against strong poisons. Identifying and eliminating the source of poisoning is a more robust approach.
Q3: Is it possible to regenerate a poisoned Pd/C catalyst?
A3: Regeneration of a poisoned catalyst is sometimes possible, depending on the nature of the poison.
-
For sulfur poisoning, a common industrial method involves oxidizing the catalyst. A laboratory-scale adaptation involves drying the poisoned catalyst and then carefully oxidizing it in an air atmosphere at elevated temperatures (e.g., 50-140 °C).[10] Another approach involves treatment with oxidizing agents like hydrogen peroxide or permanganate, followed by a reduction step.[10][11]
-
For deactivation by organic residues, washing the catalyst with solvents or aqueous solutions of dilute base may be effective.[12]
-
A simple regeneration for some forms of deactivation involves heating the catalyst under a stream of air at around 250 °C.[13] It is important to note that the success of regeneration can vary, and the regenerated catalyst may not have the same activity as a fresh catalyst.[14]
Q4: My substrate contains a sulfur atom. What is the best way to deprotect the Cbz group?
A4: If your substrate contains a sulfur atom, catalytic hydrogenolysis with a palladium catalyst is likely to fail.[3] You should consider alternative deprotection methods that are tolerant of sulfur.
-
Acidic Cleavage: Using strong acids like hydrogen bromide (HBr) in acetic acid is a common and effective method, provided your substrate is stable to these harsh conditions.[7]
-
Nucleophilic Cleavage: A milder alternative is to use a nucleophile to remove the Cbz group. A protocol using 2-mercaptoethanol and a base like potassium acetate in a solvent like N,N-dimethylacetamide (DMAC) can be effective for sensitive substrates.[2]
Q5: The deprotected amine product seems to be inhibiting the reaction. What should I do?
A5: This is a known issue referred to as product inhibition.[1] The basic amine product can adsorb onto the acidic sites of the carbon support or coordinate with the palladium, hindering further reaction. Performing the reaction in a slightly acidic solvent, such as methanol with a small amount of acetic acid, can protonate the amine product, preventing it from poisoning the catalyst.[3][5]
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of common poisons on palladium catalyst activity. Note that the exact effect can vary based on the specific substrate, catalyst, and reaction conditions.
| Poison Type | Poison Example | Concentration | Observed Effect on Catalyst Activity | Citation(s) |
| Sulfur Compounds | Carbon Disulfide (CS₂) | 6 µg/g in feedstock | Rapid loss of hydrogenation activity in pyrolysis gasoline hydrogenation over Pd/Al₂O₃. | [15] |
| Sulfur Compounds | Sulfide | < 93.8 µM | Moderate inhibition of TCE hydrodechlorination. | [11] |
| Nitrogen Compounds | Amine Product | Varies | Can lead to catalyst deactivation through coordination with palladium. Adding a weak acid can mitigate this effect. | [1][3][4] |
Key Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation for Cbz Deprotection
-
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Carefully add the 10% Pd/C catalyst to the solution.[2]
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).[2]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is typically sufficient for atmospheric pressure) at room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected amine.
-
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
-
Disclaimer: This procedure involves heating the catalyst in air and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Procedure:
-
After a failed hydrogenation reaction, filter the poisoned Pd/C catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with the reaction solvent and then with a low-boiling solvent like acetone to remove residual organic compounds.
-
Carefully dry the catalyst in a vacuum oven at a low temperature (e.g., 50 °C) to remove residual solvent.
-
Spread the dried, poisoned catalyst in a thin layer in a ceramic dish.
-
Place the dish in a furnace or oven with a controlled air atmosphere.
-
Heat the catalyst to 100-140 °C for several hours to oxidize the adsorbed sulfur species.[10]
-
Allow the catalyst to cool to room temperature under a dry atmosphere.
-
The regenerated catalyst can then be tested for activity in a small-scale trial reaction. Note that the activity may not be fully restored.
-
Visualizations
Caption: Troubleshooting workflow for slow or incomplete Cbz hydrogenolysis.
Caption: Mechanism of catalyst poisoning in Cbz hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
improving the solubility of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid for reactions
Welcome to the technical support center for N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on issues related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid. Due to the hydrophobic nature of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, it exhibits low solubility in water. However, it has higher solubility in polar aprotic organic solvents.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly recommended solvents for dissolving this compound and similar protected amino acids.[1] Other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) may also be effective.[1][2]
Q3: Why is solubility a critical factor in reactions involving this compound?
A3: In solution-phase reactions, such as peptide couplings, poor solubility of a reactant can lead to slow or incomplete reactions, resulting in low yields and the formation of impurities. Ensuring the compound is fully dissolved is crucial for achieving optimal reaction kinetics and outcomes.
Q4: Can solvent choice affect the stability of the Boc and Cbz protecting groups?
A4: Yes, while generally stable, the choice of solvent and reaction conditions can impact the stability of these protecting groups. For instance, prolonged exposure to certain conditions in some solvents can lead to side reactions. It is important to follow established protocols and monitor reaction progress.
Troubleshooting Guide: Improving Solubility for Reactions
This guide provides systematic approaches to address solubility challenges when using this compound in reactions, particularly in peptide coupling protocols.
Problem: The compound does not fully dissolve in the chosen reaction solvent.
Solution 1: Solvent Screening and Optimization
A systematic approach to finding a suitable solvent or solvent system is the first step.
-
Initial Screening: Test the solubility in a range of common polar aprotic solvents.
-
Solvent Mixtures: If solubility is limited in a single solvent, using a co-solvent can be effective. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been reported to be effective for dissolving difficult peptide sequences.
Solution 2: Temperature Adjustment
Gently warming the solvent can increase the solubility of the compound. However, this should be done with caution to avoid potential degradation of the starting material or reagents.
Solution 3: Use of Additives
For specific applications, certain additives can enhance solubility.
-
Chaotropic Salts: In the context of solid-phase peptide synthesis (SPPS), washing the resin with a solution of a chaotropic salt like LiCl in DMF can help disrupt aggregation and improve reagent accessibility.[3] While this is for SPPS, the principle of disrupting intermolecular interactions can be relevant.
Problem: A reaction is sluggish or incomplete, and poor solubility is suspected.
Solution 1: Altering Reaction Concentration
Working at a more dilute concentration might help to keep all reactants in the solution phase throughout the reaction. This needs to be balanced against the potential for slower reaction rates at lower concentrations.
Solution 2: Modifying the Reagent Addition Order
Pre-dissolving this compound completely in a suitable solvent before adding other reagents can prevent it from precipitating out of the solution upon the addition of other components.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Category | Examples | Solubility Profile |
| Polar Aprotic Solvents | DMF, DCM, NMP, DMSO | Generally Higher |
| Polar Protic Solvents | Water, Ethanol | Low to Limited |
| Nonpolar Solvents | Hexane, Toluene | Very Low |
Table 2: Common Solvents for Peptide Coupling Reactions
| Solvent | Abbreviation | Key Characteristics |
| Dichloromethane | DCM | Good for dissolving many Boc-protected amino acids; less effective at solvating growing peptide chains.[1] |
| N,N-Dimethylformamide | DMF | Commonly used, good swelling for resins in SPPS, dissolves most reagents.[1] |
| N-Methyl-2-pyrrolidone | NMP | More polar than DMF, excellent at solvating resins and improving coupling yields.[1] |
| Dimethyl Sulfoxide | DMSO | Highly polar, can be used in solvent mixtures to dissolve aggregated peptides.[1] |
| Acetonitrile | ACN | Can be a good alternative to DMF in some cases, especially with PEG-based resins.[3][4] |
| Tetrahydrofuran | THF | Used in some coupling reactions, particularly with PEG-based resins.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol outlines a general approach for a solution-phase amide bond formation.
-
Dissolution of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. If solubility is an issue, gently warm the mixture or add a co-solvent such as DCM until a clear solution is obtained.
-
Activation: To the solution, add a coupling reagent (e.g., HATU, 1.05 equivalents) and an additive (e.g., HOAt, 1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: In a separate flask, dissolve the amine coupling partner (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid solution. Then, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general workflow for an amide coupling reaction.
Caption: A troubleshooting flowchart for solubility issues.
References
Technical Support Center: Controlling Epimerization at the α-Carbon of Piperazine-2-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control epimerization at the α-carbon of piperazine-2-carboxylic acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue for piperazine-2-carboxylic acid?
A1: Epimerization is the unwanted inversion of a single stereocenter in a chiral molecule. For piperazine-2-carboxylic acid, the stereocenter at the α-carbon is susceptible to inversion during chemical reactions, particularly during the activation of the carboxylic acid for coupling reactions (e.g., amide bond formation). This leads to the formation of a diastereomeric impurity, which can be difficult to separate from the desired product and may exhibit different biological activity, potentially impacting the efficacy and safety of a drug candidate.
Q2: What are the primary factors that promote epimerization of piperazine-2-carboxylic acid?
A2: Several factors can increase the risk of epimerization:
-
Strong Bases: Bases can abstract the acidic proton at the α-carbon, leading to a loss of stereochemical integrity.
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for epimerization.
-
Prolonged Reaction Times: Longer exposure to reaction conditions that can cause epimerization increases the likelihood of its occurrence.
-
Certain Coupling Reagents: Some coupling reagents form highly activated intermediates that are more prone to epimerization.
-
Polar Aprotic Solvents: Solvents like DMF can sometimes promote epimerization, although their effect can be complex and depend on other reaction components.
Q3: Which amino group on the piperazine ring should be protected, and what protecting groups are recommended?
A3: To prevent unwanted side reactions and polymerization, it is crucial to protect the nitrogen atoms of the piperazine ring.[1][2] For controlling epimerization, the choice of the N-protecting group is critical. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred as they are known to suppress epimerization by reducing the acidity of the α-proton.[3]
Q4: How can I detect and quantify the extent of epimerization?
A4: The most common method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique can separate the desired diastereomer from its epimer, allowing for the determination of the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be employed to distinguish between diastereomers.
Troubleshooting Guides
Issue 1: Significant Epimerization Observed During Amide Coupling
Symptoms:
-
Chiral HPLC analysis of the crude or purified product shows a significant peak corresponding to the undesired diastereomer.
-
NMR spectrum of the product is complex, indicating the presence of more than one stereoisomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low epimerization, such as COMU, HATU, or DEPBT.[5] Carbodiimides like DIC can be used, but always in the presence of an additive like OxymaPure or HOAt to suppress epimerization.[3][5] |
| Strong or Excess Base | Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[3] Avoid strong bases like DBU when possible. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Pre-activation Time | Minimize the pre-activation time of the carboxylic acid before adding the amine component. |
| Solvent Choice | Consider using less polar solvents if compatible with the reaction. However, solvent effects can be complex and may require screening. |
Issue 2: Low Yield of the Desired Product Accompanied by Epimerization
Symptoms:
-
Low isolated yield of the target amide.
-
The major impurity is identified as the epimer of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slow Coupling Reaction | A slow coupling reaction can prolong the lifetime of the activated intermediate, increasing the risk of epimerization. Use a more efficient coupling reagent or slightly increase the temperature after confirming that the initial coupling at low temperature is not proceeding. |
| Side Reactions of the Activated Intermediate | The activated carboxylic acid may be susceptible to side reactions other than coupling. Ensure all reagents and solvents are anhydrous. The use of additives like HOAt can help stabilize the activated intermediate. |
| Steric Hindrance | If either the piperazine-2-carboxylic acid derivative or the amine coupling partner is sterically hindered, the coupling reaction may be slow. In such cases, using a more potent coupling reagent like HATU might be necessary, while carefully controlling other parameters to minimize epimerization. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Epimerization using HATU
This protocol describes a general method for the coupling of N-protected piperazine-2-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
N-protected piperazine-2-carboxylic acid (e.g., N-Boc-piperazine-2-carboxylic acid) (1.0 eq)
-
Amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the N-protected piperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the diastereomeric ratio of the purified product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of Piperazine-2-carboxamide Diastereomers
This protocol provides a general guideline for developing a chiral HPLC method to separate and quantify the diastereomers of a piperazine-2-carboxamide.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.
-
The exact ratio of the solvents will need to be optimized for the specific compound. A typical starting point is 90:10 hexane:isopropanol.
-
Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be required to improve peak shape and resolution.
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation isocratically.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two diastereomers to determine the diastereomeric ratio (d.r.).
Visualizations
Caption: Mechanism of base-catalyzed epimerization during amide coupling.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
alternative orthogonal protecting group strategies for piperazine scaffolds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding alternative orthogonal protecting group strategies for piperazine scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why do I need an alternative to N-Boc-piperazine?
While the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for piperazine, its primary limitation is the harsh acidic conditions required for its removal, such as trifluoroacetic acid (TFA) or strong mineral acids.[1][2] These conditions can be incompatible with sensitive functional groups, like esters or acetals, elsewhere in a complex molecule, potentially causing degradation or unwanted side reactions.[1][2] Developing more flexible and robust synthetic strategies often requires exploring orthogonal protecting groups that can be removed under milder, different conditions.[1]
Q2: What are the most common orthogonal protecting groups for piperazine that are compatible with a Boc group?
An ideal orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[1] The most common and effective orthogonal partners for the acid-labile Boc group are:
-
Carboxybenzyl (Cbz): This group is stable to both acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (H₂/Pd/C).[1] This makes it perfectly orthogonal to Boc.[1]
-
Fluorenylmethoxycarbonyl (Fmoc): Renowned for its use in peptide synthesis, the Fmoc group is stable to acid and hydrogenolysis but is labile to mild basic conditions, typically a solution of piperidine in DMF.[1] This provides excellent orthogonality with Boc.[1]
-
Trityl (Trt): The Trityl group is removed under very mild acidic conditions, which can sometimes allow for selective deprotection in the presence of a Boc group, although careful optimization is required.
Q3: My mono-protection of piperazine gives a low yield and significant di-substituted product. How can I improve this?
Achieving selective mono-functionalization of the symmetric piperazine scaffold is a common synthetic challenge.[1]
-
Use a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine relative to the electrophile statistically favors mono-substitution, as the electrophile is more likely to react with an abundant, unsubstituted piperazine molecule.[3]
-
In-Situ Protonation: Reacting an acylating agent with a piperazine mono-salt (like the monohydrochloride) can be an effective one-step method. The protonation of one nitrogen deactivates it, directing the reaction to the free nitrogen.[4]
-
Controlled Reagent Addition: Slowly adding the protecting group reagent (e.g., benzyl chloroformate for Cbz protection) at a low temperature (0 °C) can improve selectivity for the mono-protected product.[1]
Q4: I am having trouble with the hydrogenolysis (deprotection) of my N-Cbz-piperazine derivative. What should I do?
Incomplete or sluggish Cbz deprotection via hydrogenolysis can occur for several reasons.
-
Catalyst Poisoning: Sulfur-containing compounds, and sometimes other functional groups, can poison the Palladium catalyst. Ensure all reagents and solvents are free of such impurities.
-
Catalyst Activity: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Sometimes, trying a different type of catalyst, like Pearlman's catalyst (Pd(OH)₂/C), can be effective.
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, some substrates may require higher pressure using a hydrogenation apparatus.
-
Solvent Choice: The reaction is typically run in solvents like methanol, ethanol, or ethyl acetate.[1] If the substrate has poor solubility, a co-solvent might be necessary.
Q5: During the removal of an Fmoc group with piperidine, I am observing side products. What is happening?
While Fmoc deprotection is generally clean, side reactions can occur.
-
Formation of Adducts: The dibenzofulvene (DBF) intermediate generated during Fmoc cleavage can sometimes form adducts with nucleophiles in the reaction, including the deprotected piperazine itself. Using an excess of piperidine (typically 20% v/v) helps to efficiently trap the DBF intermediate.[5][6]
-
Incomplete Deprotection: If the reaction is not complete, you may see both the starting material and the product. Ensure sufficient reaction time (usually 30-60 minutes) and monitor by TLC or LC-MS.[1]
Protecting Group Strategy Overview
The selection of a protecting group is a critical decision in a multi-step synthesis.[1] The following table summarizes the properties of common protecting groups for piperazine.
| Protecting Group | Structure | Typical Protection Reagent | Deprotection Conditions | Key Advantages & Orthogonality |
| Boc (tert-Butyloxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[1][7] | The established standard; stable to base and hydrogenolysis.[1] |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenolysis)[1] | Exceptionally mild deprotection; orthogonal to acid- and base-labile groups.[1] |
| Fmoc (Fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu | Mild Base (20% Piperidine in DMF)[1][5] | Perfect orthogonality with acid-labile groups like Boc and Trityl.[1] |
| Trt (Trityl) | (C₆H₅)₃C- | Trityl chloride (Trt-Cl) | Very Mild Acid | Highly sensitive to acid, allowing for selective removal in the presence of Boc.[1] |
Troubleshooting Guide & Experimental Protocols
Decision Workflow for Orthogonal Strategy
The following diagram illustrates a logical workflow for selecting an appropriate orthogonal protecting group strategy for a piperazine scaffold.
Caption: Decision workflow for selecting a piperazine protecting group strategy.
Protocol 1: Synthesis of N-Cbz-piperazine[1]
This protocol describes a method for the selective mono-protection of piperazine with a Cbz group.
Materials:
-
Piperazine (5.0 eq.)
-
Benzyl chloroformate (Cbz-Cl, 1.0 eq.)
-
Dichloromethane (DCM)
-
Aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperazine (5.0 eq.) in a biphasic system of DCM and aqueous sodium carbonate.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq.) dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with DCM.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.
Protocol 2: Deprotection of an N-Cbz-piperazine Derivative[1]
This protocol details the removal of a Cbz group via catalytic hydrogenolysis.
Materials:
-
N-Cbz protected piperazine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen source (e.g., hydrogen balloon)
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 3: Deprotection of an N-Fmoc-piperazine Derivative[1]
This protocol outlines the standard procedure for removing an Fmoc group using piperidine.
Materials:
-
N-Fmoc protected piperazine derivative
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to the solution to create a 20% (v/v) mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to obtain the crude deprotected product, which can be purified further if necessary.
Protocol 4: Deprotection of an N-Boc-piperazine Derivative with HCl in Dioxane[7]
This protocol provides a common alternative to TFA for Boc deprotection, yielding the hydrochloride salt.
Materials:
-
N-Boc protected piperazine derivative
-
4M solution of HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol).
-
Add the 4M solution of HCl in 1,4-dioxane (a large excess is often used).
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours, and a precipitate of the hydrochloride salt may form.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
analytical techniques for assessing the purity of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for analyzing the purity of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid (MW: 364.39 g/mol , Formula: C₁₈H₂₄N₂O₆)[1][2]. It includes frequently asked questions, troubleshooting guides for common analytical issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: A multi-pronged analytical approach is recommended for a rigorous purity evaluation. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for identity and molecular weight verification[3].
Q2: What is a typical acceptable purity level for this compound?
A2: Commercially available this compound typically has a purity of 95–97%[1]. However, specific synthetic protocols have demonstrated the ability to achieve purities as high as 98.5% by HPLC[3]. The required purity level is ultimately determined by the specific application; for instance, use in pharmaceutical synthesis may demand higher purity to avoid side reactions from impurities[3].
Q3: Why is it important to use orthogonal protecting groups like Boc and Cbz?
A3: The use of orthogonal protecting groups, such as the acid-labile Boc (tert-butoxycarbonyl) group and the hydrogenolysis-sensitive Cbz (benzyloxycarbonyl) group, is crucial for multi-step synthesis. This strategy allows for the selective removal of one group without affecting the other, enabling precise modifications at specific sites on the piperazine ring[1].
Q4: What are some potential impurities that could be present in a sample?
A4: Potential impurities can include starting materials from the synthesis (e.g., N-Boc-piperazine), reagents (e.g., benzyl chloroformate), byproducts from incomplete reactions, or products from premature deprotection of either the Boc or Cbz group.
Analytical Workflow & Troubleshooting
A systematic workflow is essential for accurate purity assessment. The process begins with initial analysis and branches into troubleshooting if results are not as expected.
Caption: General workflow for purity assessment of the target compound.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Below are common problems and solutions.
Q5: My chromatogram shows peak tailing. What could be the cause?
A5: Peak tailing for a carboxylic acid compound like this is often due to interactions with residual silanols on the silica-based column packing.
-
Solution 1: Lower the mobile phase pH by adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This protonates the carboxylic acid and silanols, reducing secondary interactions.
-
Solution 2: Use a competing base, such as triethylamine (TEA), in the mobile phase to block the active silanol sites[4].
-
Solution 3: Employ a column with high-purity silica or one with a polar-embedded group to shield the silanols[4].
Q6: I'm seeing a high backpressure in the HPLC system. What should I do?
A6: High backpressure usually indicates a blockage in the system.
-
Step 1: Isolate the source. Systematically remove components, starting from the column, to see if the pressure drops. If removing the column resolves the issue, the blockage is in the column[5].
-
Step 2: Column Blockage. This is often due to a plugged inlet frit. Try back-flushing the column with a strong solvent. If this fails, the frit may need to be replaced[5].
-
Step 3: System Blockage. If pressure remains high without the column, check for blockages in tubing, the injector, or in-line filters.
-
Prevention: Always filter your samples and mobile phases. Using a guard column can protect the analytical column from contaminants[6].
Q7: The retention time of my main peak is drifting. Why is this happening?
A7: Drifting retention times can be caused by several factors:
-
Mobile Phase Composition: Inconsistently prepared mobile phase or improper pump mixing can cause drift. Ensure accurate preparation or prime the pump[6].
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. This can take 5-10 column volumes or more[4].
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column thermostat to maintain a consistent temperature[6].
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention.
Caption: Troubleshooting workflow for common HPLC issues.
Data Presentation
Table 1: Typical Analytical Data Summary
| Analytical Method | Parameter | Expected Result | Reference |
| HPLC | Purity | > 95% | [1] |
| Retention Time (tR) | Dependent on method, but should be consistent. The protected compound is non-polar and will have a longer tR than deprotected impurities in reverse-phase HPLC. | [7] | |
| ¹H NMR | Conforms to Structure | Yes, characteristic peaks for Boc (singlet, ~1.4 ppm), Cbz (aromatic, ~7.3 ppm; CH₂, ~5.1 ppm), and piperazine protons should be present. | [8] |
| LC-MS | [M+H]⁺ | m/z 365.17 | Calculated |
| [M+Na]⁺ | m/z 387.15 | Calculated |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This is a general protocol and may require optimization.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[7].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Procedure:
-
Acquire a standard proton NMR spectrum.
-
Integrate all peaks.
-
Confirm the presence of characteristic signals:
-
A singlet integrating to 9 protons around δ 1.4-1.5 ppm (Boc group).
-
Multiplets in the aromatic region (δ 7.2-7.4 ppm) integrating to 5 protons (Cbz phenyl group).
-
A singlet or AB quartet around δ 5.1-5.2 ppm integrating to 2 protons (Cbz benzylic CH₂).
-
A series of multiplets corresponding to the piperazine ring and CH-COOH protons.
-
-
The spectrum should be free of significant impurity peaks.
-
Protocol 3: Identity Confirmation by LC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).
-
LC Method: A rapid LC gradient similar to the HPLC protocol can be used.
-
MS Method (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Analysis: Confirm the presence of the expected ions, primarily the protonated molecule [M+H]⁺ at m/z 365.17 and potentially the sodium adduct [M+Na]⁺ at m/z 387.15.
-
References
- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]
- 2. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
effect of solvent and temperature on N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. The information provided addresses common issues related to the impact of solvent and temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a solvent for reactions with this compound?
A1: The choice of solvent is critical and depends on the specific reaction being performed (e.g., amide coupling, deprotection). Key considerations include:
-
Solubility: Ensure all reactants, including the piperazine derivative, coupling reagents, and any additives, are fully soluble in the chosen solvent. Common solvents for amide coupling include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.[1]
-
Reactivity: The solvent should be inert under the reaction conditions. For example, protic solvents are generally avoided in reactions involving highly reactive intermediates.
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature. For reactions requiring elevated temperatures, a higher-boiling solvent is necessary.
-
Work-up: Consider the ease of solvent removal during the work-up procedure. Volatile organic solvents like DCM are often preferred for straightforward removal under reduced pressure.
Q2: How does temperature affect the outcome of reactions involving this piperazine derivative?
A2: Temperature is a critical parameter that can influence reaction rate, yield, and the formation of byproducts.
-
Low Temperatures (0 °C to room temperature): These conditions are often employed to minimize side reactions, particularly epimerization, during the coupling of chiral carboxylic acids.[1]
-
Elevated Temperatures (e.g., 40-50 °C): A moderate increase in temperature can be beneficial for sluggish reactions or to drive an incomplete reaction to completion.[2] However, higher temperatures can also promote the formation of side products and should be used with caution.[3] For deprotection reactions, gentle warming might be necessary, but it can also increase the likelihood of side reactions.[4]
Q3: What are the most common side reactions observed during the deprotection of the N-Boc group, and how can they be minimized?
A3: The most common side reaction during N-Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.[4] This can lead to the formation of t-butylated byproducts. To minimize this:
-
Use Scavengers: Additives like triisopropylsilane (TIS), triethylsilane (TES), or anisole can effectively trap the tert-butyl cation.[4]
-
Optimize Acid/Solvent System: Trifluoroacetic acid (TFA) in DCM is a common reagent for Boc deprotection.[2] Using a scavenger in this system is highly recommended.[4] An alternative is using 4M HCl in 1,4-dioxane, which can sometimes provide a cleaner reaction and yields a hydrochloride salt that may be easier to handle.[2][4]
Q4: Which coupling reagents are recommended for forming amide bonds with this compound?
A4: For sterically hindered substrates like N-Boc-piperazine derivatives, potent coupling reagents are generally required. While standard carbodiimide reagents like EDC can be used, onium-salt-based reagents are often more effective.[1][5]
-
Uronium/Aminium Salts: Reagents like HATU and HBTU are highly effective and lead to faster reactions and higher yields, especially for challenging couplings.[1][6]
-
Phosphonium Salts: Reagents like PyBOP are also a good choice and can be beneficial in reducing certain side reactions associated with uronium salts.[1][5]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or LC-MS. - Consider a moderate increase in temperature (e.g., to 40-50 °C), but monitor for byproduct formation. | [1][2] |
| Poor Solubility of Reagents | - Ensure all reactants are fully dissolved. - Try a different solvent system such as DMF, DCM, or acetonitrile. | [1] |
| Suboptimal Coupling Reagent | - For hindered couplings, switch to a more potent reagent like HATU, HBTU, or PyBOP. - Additives like HOBt or HOAt can improve efficiency and reduce side reactions. | [1][6] |
| Incorrect Stoichiometry | - Ensure the coupling reagent and base are used in a slight excess (1.1-1.5 equivalents). | [1] |
Issue 2: Low Yield in N-Boc Deprotection
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Reaction | - Increase the reaction time and monitor by TLC or LC-MS. - Increase the concentration or equivalents of the acid (e.g., 25-50% TFA in DCM or 4M HCl in dioxane). - Gently warm the reaction (e.g., to 40 °C), but be cautious of increased side reactions. | [4] |
| Product Loss During Work-up | - Ensure complete extraction from the aqueous phase by performing multiple extractions. - Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form. | [2] |
| Poor Solubility of Starting Material | - Select a solvent system where the N-Boc-protected piperazine is more soluble. | [2] |
Issue 3: Formation of Byproducts
| Problem | Potential Cause | Recommended Solution | References |
| Epimerization of Chiral Center | - High reaction temperature. - Strong base. - Inappropriate coupling reagent. | - Perform the reaction at 0 °C or lower. - Use a weaker base like N-methylmorpholine (NMM). - Use a coupling reagent known for low racemization rates (e.g., HATU, COMU) with an additive like HOAt. | [1][5] |
| t-Butylation during Boc Deprotection | - Reactive tert-butyl cation intermediate. | - Add a scavenger such as TIS, TES, or anisole to the reaction mixture. | [4] |
| Formation of N-acylurea (with carbodiimides) | - Side reaction of the activated intermediate. | - Add HOBt to the reaction mixture to minimize the formation of this stable byproduct. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF, add HATU (1.1 eq.).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. Further purification is often achieved by column chromatography.
Protocol 2: N-Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. For substrates sensitive to alkylation, add a scavenger (e.g., 2.5% TIS and 2.5% water).[4]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir for 1-4 hours.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. The resulting crude salt is then dissolved in water and basified (e.g., with NaHCO₃) before extraction of the free base.[2][4]
Protocol 3: N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc-piperazine substrate in a suitable solvent such as methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically in large excess).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Work-up: The solvent can be removed under reduced pressure, or if a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid and Other Non-Natural Amino Acids in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of available building blocks, N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid stands out as a unique, conformationally constrained diamino acid analog. Its rigid piperazine core and orthogonal protecting groups (acid-labile Boc and hydrogenolysis-sensitive Cbz) provide medicinal chemists with precise control over peptide architecture and function.
This guide provides an objective comparison of this compound with other commonly employed non-natural amino acids, focusing on their impact on peptide properties and performance in synthetic and biological assays.
Introduction to this compound
This compound is a heterocyclic, non-natural amino acid derivative. Its key features include:
-
Conformational Constraint: The piperazine ring introduces a rigid turn-like structure into the peptide backbone. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1]
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on the N1 and N4 positions are removed under different conditions (acidolysis for Boc, hydrogenolysis for Cbz). This allows for selective deprotection and subsequent derivatization, enabling the synthesis of complex peptide structures, including branched and cyclic peptides.
-
Improved Stability: The piperazine scaffold can impart resistance to enzymatic degradation by proteases, a critical factor in enhancing the in vivo half-life of peptide drugs.[2]
Comparative Analysis with Other Non-Natural Amino Acids
To contextualize the utility of this compound, we compare its properties with two other widely used classes of non-natural amino acids: N-methylated amino acids (e.g., N-methyl-L-alanine) and proline analogs (e.g., (2S, 4R)-4-fluoroproline). N-methylated amino acids are known to enhance proteolytic resistance and membrane permeability, while proline analogs introduce conformational constraints.
Physicochemical and Synthetic Properties
| Property | This compound | N-methyl-L-alanine | (2S, 4R)-4-fluoroproline |
| Molecular Weight ( g/mol ) | 364.39 | 103.12 (unprotected) | 133.11 (unprotected) |
| Lipophilicity (LogP) | High (calculated) | Moderate (increases peptide lipophilicity)[2] | Low (hydrophilic) |
| Solubility | Generally soluble in organic solvents used in SPPS. Peptides containing piperazine derivatives may have altered solubility profiles.[3][4] | Can increase the hydrophobicity of peptides, potentially reducing aqueous solubility.[5] | Generally improves aqueous solubility of peptides. |
| Coupling Efficiency in SPPS | Can be challenging due to steric hindrance; may require stronger coupling reagents (e.g., HATU) and longer reaction times.[6] | Coupling onto the N-methylated amine is notoriously difficult and requires optimized conditions, such as the use of HATU or microwave assistance, to avoid side reactions like diketopiperazine formation.[7][8] | Generally couples well using standard SPPS protocols. |
| Protecting Group Strategy | Orthogonal (Boc/Cbz) | Typically Fmoc or Boc on the N-terminus. | Typically Fmoc or Boc on the N-terminus. |
Impact on Peptide Performance
| Performance Metric | This compound | N-methyl-L-alanine | (2S, 4R)-4-fluoroproline |
| Proteolytic Stability | Expected to be high due to the non-natural backbone structure. | High; N-methylation can lead to a dramatic increase in resistance to proteolysis, with half-life increases of 72 to >1000-fold reported.[7][9][10] | Moderate; can confer some increase in stability depending on the position. |
| Conformational Constraint | High; induces a rigid turn-like conformation. | Moderate; restricts amide bond rotation and can favor specific cis/trans isomers. | High; the pyrrolidine ring is conformationally restricted. |
| Biological Activity | Can be used to mimic β-turns and as a scaffold for peptidomimetics, leading to potent and selective ligands.[11][12][13] | Can modulate receptor affinity and selectivity. In some cases, it can enhance binding, while in others, it may be detrimental.[7] | Can be used to fine-tune peptide conformation and improve binding affinity. |
| Cell Permeability | Can be modulated based on the substituents on the piperazine ring. | Generally increases cell permeability by reducing the number of hydrogen bond donors.[2] | Generally decreases cell permeability due to increased polarity. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin as in step 2.
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate for 4-12 hours, or until the coupling is complete as monitored by a suitable test (e.g., Chloranil test).
-
Wash the resin as in step 2.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
Protease Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of a protease, such as trypsin, using RP-HPLC.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Protease stock solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the peptide stock solution to a final concentration of 100 µM.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Add the protease stock solution to the reaction mixture to a final concentration of, for example, 1 µg/mL. The enzyme-to-substrate ratio should be optimized for each peptide.
-
Mix gently and incubate at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide under these conditions.
-
Visualizations
Caption: A generalized workflow for the synthesis and analysis of peptides containing non-natural amino acids.
Caption: Orthogonal deprotection strategy for this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its rigid scaffold can enhance proteolytic stability and pre-organize the peptide backbone for improved receptor binding. The orthogonal protecting groups offer synthetic flexibility for creating complex peptide architectures.
The choice of non-natural amino acid ultimately depends on the specific therapeutic goal. For applications where maximizing proteolytic resistance and cell permeability is paramount, N-methylated amino acids are an excellent choice. When fine-tuning conformational stability to enhance binding affinity is the primary objective, proline analogs can be highly effective. This compound offers a unique combination of conformational constraint and the potential for further derivatization, making it a powerful tool for the design of novel peptidomimetics and peptide-based drugs. Careful consideration of the comparative data presented in this guide will aid researchers in the rational design and selection of non-natural amino acids to optimize the therapeutic potential of their peptide candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protection of Piperazine-2-Carboxylic Acid: A Comparative Guide to Boc/Cbz and Fmoc/Boc Strategies
For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a cornerstone of modern medicinal chemistry. Piperazine-2-carboxylic acid, a chiral building block, offers a versatile platform for generating diverse molecular architectures. The key to unlocking its synthetic potential lies in the strategic use of orthogonal protecting groups for its two distinct nitrogen atoms. This guide provides an in-depth comparison of two common orthogonal protection strategies: the combination of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups versus the use of 9-fluorenylmethyloxycarbonyl (Fmoc) and Boc groups.
This comparison focuses on the chemical stability, deprotection conditions, potential side reactions, and overall synthetic utility of each strategy, supported by experimental data and detailed protocols to inform the selection of the most appropriate approach for a given synthetic goal.
At a Glance: Key Differences Between Boc/Cbz and Fmoc/Boc Protection
The fundamental difference between these two strategies lies in the lability of the Cbz and Fmoc groups, which dictates the overall synthetic workflow and potential for side reactions. The Boc group, being acid-labile, is common to both strategies, providing a stable protecting group that can be removed under specific acidic conditions. The choice between Cbz and Fmoc for the second nitrogen atom introduces distinct advantages and disadvantages.
| Feature | Boc/Cbz Protection Strategy | Fmoc/Boc Protection Strategy |
| Orthogonality | High. Boc is acid-labile; Cbz is removed by hydrogenolysis.[1][2] | High. Fmoc is base-labile; Boc is acid-labile. |
| Deprotection of N1 | Cbz: Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Fmoc: Basic conditions (e.g., 20% piperidine in DMF).[3] |
| Deprotection of N4 | Boc: Acidic conditions (e.g., TFA, HCl).[2] | Boc: Acidic conditions (e.g., TFA, HCl).[3] |
| Key Advantage | Avoids the use of strong bases, minimizing base-induced side reactions.[4] | Milder final cleavage conditions if acid-sensitive resins are used in SPPS. |
| Potential Drawback | Requires access to hydrogenation equipment; catalyst can be sensitive to poisoning. | Base-labile Fmoc group can be susceptible to premature cleavage; potential for base-induced side reactions.[4][5] |
Chemical Structures and Protection Schemes
The following diagrams illustrate the structures of piperazine-2-carboxylic acid protected with Boc/Cbz and Fmoc/Boc, along with the respective deprotection pathways.
Performance Comparison and Experimental Data
While direct head-to-head comparative studies with quantitative yields for the same target molecule are scarce in the literature, we can infer the performance based on reported synthetic procedures and studies on side reactions.
Key Advantages of the Boc/Cbz Strategy
The primary advantage of the Boc/Cbz protection scheme is the avoidance of basic conditions for deprotection. The Cbz group is robustly stable to both acidic and basic conditions, being selectively removed by catalytic hydrogenolysis. This is particularly advantageous when working with base-sensitive substrates or when trying to avoid side reactions that can be promoted by the bases used for Fmoc removal.
Avoidance of Base-Induced Side Reactions: The use of piperidine for Fmoc deprotection is known to sometimes cause side reactions such as aspartimide formation in sensitive peptide sequences.[4][5] While piperazine itself has been investigated as a milder alternative to piperidine for Fmoc removal, the fact that a base is still required introduces a potential for undesired reactions.[4] The hydrogenolysis of the Cbz group is a neutral process, thereby circumventing these issues.
Stability: The Cbz group offers excellent stability across a wide range of reaction conditions, which is beneficial in multi-step syntheses.
Considerations for the Fmoc/Boc Strategy
The Fmoc/Boc strategy is widely used, especially in solid-phase peptide synthesis (SPPS), due to the mild conditions for Fmoc removal.[] However, this can also be a double-edged sword.
Potential for Premature Deprotection: The lability of the Fmoc group to amines means that care must be taken to avoid premature deprotection by any amine nucleophiles present in the reaction mixture.
Base-Induced Side Reactions on the Piperazine Scaffold: The piperazine ring itself can be susceptible to certain base-catalyzed side reactions. While studies have shown piperazine to be a superior base to piperidine for Fmoc deprotection in terms of minimizing aspartimide formation, the inherent reactivity of the piperazine nucleus with bases under prolonged reaction times should be a consideration.[4][5]
Quantitative Data from Literature
The following table summarizes representative yields found in the literature for steps involving orthogonally protected piperazine-2-carboxylic acid derivatives. It is important to note that these are not from a direct comparative study and are for different specific molecules and reaction scales.
| Derivative | Synthetic Step | Yield (%) | Purity | Reference |
| (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | Esterification of (R)-N-Boc-piperazine-2-carboxylic acid | 48% | Not reported | [7] |
| N-Boc piperazine | Synthesis from diethanolamine | 94.3% | 99.42% | [8] |
| Amides from chromone-2-carboxylic acid and piperazine derivatives | Amide coupling | 24.3 - 29.7% | Not reported | [9] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of piperazine-2-carboxylic acid using both strategies. Researchers should optimize these conditions for their specific substrates and scales.
Boc/Cbz Protection and Deprotection Workflow
Protocol 1: Synthesis of N-Boc, N'-Cbz-piperazine-2-carboxylic acid (General)
-
Boc Protection: To a solution of piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium carbonate. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Cbz Protection: After workup to isolate the N-Boc-piperazine-2-carboxylic acid, dissolve it in a suitable solvent (e.g., DCM). Add a base (e.g., triethylamine or DIPEA) and cool the mixture. Add benzyl chloroformate (Cbz-Cl) dropwise and stir until the reaction is complete.
-
Purification: After an appropriate aqueous workup, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-Boc, N'-Cbz-piperazine-2-carboxylic acid.[1]
Protocol 2: Selective Deprotection of Boc Group
-
Dissolve the N-Boc, N'-Cbz-piperazine-2-carboxylic acid derivative in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure and perform an appropriate workup to isolate the N-Cbz-piperazine-2-carboxylic acid salt.
Protocol 3: Selective Deprotection of Cbz Group
-
Dissolve the N-Boc, N'-Cbz-piperazine-2-carboxylic acid derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the N-Boc-piperazine-2-carboxylic acid.
Fmoc/Boc Protection and Deprotection Workflow
Protocol 4: Synthesis of N-Fmoc, N'-Boc-piperazine-2-carboxylic acid (General)
-
Boc Protection: Follow the procedure outlined in Protocol 1, Step 1.
-
Fmoc Protection: Dissolve the isolated N-Boc-piperazine-2-carboxylic acid in a suitable solvent system (e.g., aqueous acetone or dioxane/water). Add a base such as sodium bicarbonate. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and stir at room temperature until completion.
-
Purification: After an appropriate aqueous workup, purify the crude product by column chromatography or recrystallization.
Protocol 5: Selective Deprotection of Fmoc Group
-
Dissolve the N-Fmoc, N'-Boc-piperazine-2-carboxylic acid derivative in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v).
-
Stir the mixture at room temperature. The reaction is typically rapid (5-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure to obtain the crude N-Boc-piperazine-2-carboxylic acid, which can be further purified if necessary.
Conclusion and Recommendations
The choice between a Boc/Cbz and an Fmoc/Boc orthogonal protection strategy for piperazine-2-carboxylic acid is highly dependent on the specific synthetic context, including the nature of the substrate, the planned subsequent reaction steps, and the available laboratory equipment.
The Boc/Cbz strategy is highly recommended when:
-
The substrate or other functional groups in the molecule are sensitive to basic conditions.
-
The avoidance of base-induced side reactions is a primary concern.
-
Access to hydrogenation equipment is readily available.
The Fmoc/Boc strategy may be preferred when:
-
The synthesis is performed on a solid support, and the standard protocols for Fmoc-based SPPS are being employed.
-
The substrate is sensitive to the reductive conditions of hydrogenolysis.
-
The potential for base-induced side reactions has been evaluated and deemed to be low for the specific sequence.
Ultimately, a careful consideration of the chemical properties of the target molecule and the orthogonality of the protecting groups will guide the researcher to the most efficient and robust synthetic route.
References
- 1. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
A Comparative Guide to Peptides Containing Piperazine-2-Carboxylic Acid in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has led researchers to explore diverse chemical scaffolds. One such scaffold that has garnered significant attention is piperazine-2-carboxylic acid, a constrained cyclic diamine that can be incorporated into peptide structures to enhance their pharmacological properties. This guide provides an objective comparison of the performance of peptides and their derivatives containing piperazine-2-carboxylic acid against established alternatives in the context of cholinesterase inhibition, a key therapeutic strategy for Alzheimer's disease. The information presented is supported by experimental data from peer-reviewed studies.
Performance Comparison: Cholinesterase Inhibition
The efficacy of novel therapeutic agents is best assessed through direct comparison with existing standards. The following table summarizes the in vitro inhibitory activity of various piperazine-2-carboxylic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary targets for Alzheimer's disease therapy. The data is compared against Donepezil and Tacrine, two well-established cholinesterase inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) | Reference Compound | Reference Ki (µM) |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | ~17.90 | Donepezil | 12.5 ± 2.6 µM |
| BChE | - | - | Tacrine | - | |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | AChE | - | - | Donepezil | 12.5 ± 2.6 µM |
| BChE | 1.6 ± 0.08 nM | ~21862.5 | Tacrine | 17.3 ± 2.3 nM |
Table 1: In Vitro Cholinesterase Inhibitory Activity. [1] Data presented as the mean ± standard deviation. The Selectivity Index (SI) is calculated as the ratio of Ki(BChE)/Ki(AChE) or vice versa, indicating the compound's preference for one enzyme over the other. A higher SI value for a BChE inhibitor indicates greater selectivity for BChE.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation of the presented data.
In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)[1]
This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from Equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine chloride (BTCI) as substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperazine-2-carboxylic acid derivatives)
-
Reference inhibitors (Donepezil, Tacrine)
Procedure:
-
The reaction mixture is prepared in a 96-well microplate, containing phosphate buffer, DTNB, and the test compound at varying concentrations.
-
The respective enzyme (AChE or BChE) is added to the mixture and incubated for a specific period.
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of this colored product is measured spectrophotometrically at a specific wavelength over time.
-
The rate of reaction is calculated from the change in absorbance.
-
The percentage of enzyme inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.
-
The inhibition constant (Ki) is determined using the Lineweaver-Burk plot analysis, which also reveals the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizing the Scientific Process
Diagrams can effectively illustrate complex workflows and relationships, providing a clear overview of the scientific process.
Discussion and Future Outlook
The presented data highlights the potential of piperazine-2-carboxylic acid as a versatile scaffold for designing potent and selective cholinesterase inhibitors. The derivative 4c demonstrated AChE inhibitory activity comparable to the established drug Donepezil, while 7b exhibited exceptionally potent and selective inhibition of BChE, surpassing the activity of Tacrine.[1] This dual-targeting capability within the same scaffold is particularly promising for Alzheimer's disease therapy, as both AChE and BChE are involved in the breakdown of acetylcholine.
Further research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and bioavailability. In vivo studies in relevant animal models are essential to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of these novel piperazine-2-carboxylic acid-containing peptides. The development of multi-target-directed ligands (MTDLs) based on this scaffold, which can simultaneously modulate other pathological pathways in Alzheimer's disease, represents an exciting avenue for future drug discovery efforts.[1]
References
Navigating Steric Hindrance: A Comparative Guide to Coupling Reagents for Piperazine Carboxylic Acids
The formation of amide bonds is a cornerstone of modern drug discovery and development. However, the coupling of sterically hindered substrates, such as substituted piperazine carboxylic acids, presents a significant synthetic challenge, often leading to low yields, incomplete reactions, and the formation of undesirable side products. The selection of an appropriate coupling reagent is therefore paramount to overcoming these obstacles. This guide provides an objective, data-supported comparison of common coupling reagents for the efficient acylation of hindered piperazine carboxylic acids, tailored for researchers, scientists, and drug development professionals.
Performance Under Pressure: A Quantitative Comparison
The efficacy of a coupling reagent in the context of sterically demanding substrates is measured by its ability to achieve high conversion rates, minimize reaction times, and suppress side reactions like racemization and byproduct formation. Below is a summary of commonly used reagents, highlighting their performance in challenging coupling scenarios. While yields are substrate-dependent, this table provides a general guideline for what can be expected when coupling hindered piperazine carboxylic acids.
| Coupling Reagent | Reagent Type | Additive | Base | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Common Side Products / Disadvantages |
| HATU | Aminium Salt | None (HOAt is integral) | DIPEA | 2 - 16 | 85 - 95+ | High reactivity and speed, low racemization, effective for difficult couplings.[1][2][3] | Can cause guanidinylation of the amine if used in large excess; higher cost than carbodiimides.[2][3] |
| COMU | Uronium Salt | None (Oxyma is integral) | DIPEA (1 eq.) | 2 - 12 | 85 - 95+ | High efficiency comparable to HATU, improved safety profile (non-explosive), highly soluble.[2][4][5] | Higher cost.[2] |
| T3P® | Phosphonic Anhydride | None | Tertiary Amines | 4 - 18 | 80 - 95 | "Green" reagent with low toxicity, water-soluble byproducts for easy work-up, minimal racemization.[6][7] | May require specific solvent systems for optimal performance. |
| EDC / HOBt | Carbodiimide | HOBt | DIPEA | 4 - 24 | 75 - 90 | Cost-effective and widely used.[8] | Slower reaction rates, risk of N-acylurea byproduct formation, less effective for severely hindered substrates.[3] |
Experimental Workflows and Mechanisms
Successful amide bond formation relies on a well-defined experimental workflow, beginning with the activation of the carboxylic acid, followed by nucleophilic attack from the amine.
Caption: A typical experimental workflow for amide coupling reactions.[3][8]
The key difference between coupling reagents lies in the structure of the activated intermediate. Onium salt reagents like HATU and COMU generate highly reactive active esters, which more readily undergo nucleophilic attack by hindered amines.[1]
Caption: Generalized activation of a carboxylic acid using an onium salt reagent like HATU.
Experimental Protocols
Below are detailed methodologies for key experiments. It is crucial to use anhydrous solvents and an inert atmosphere to prevent hydrolysis of activated intermediates.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for highly hindered substrates where efficiency and speed are critical.[3]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the hindered piperazine carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.05 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).[3] Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: EDC/NHS-Mediated Coupling
This protocol provides a cost-effective method suitable for less demanding coupling reactions.[9]
-
Reagent Preparation: Ensure all glassware is dry. Dissolve the hindered piperazine carboxylic acid (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
Activation: To the solution of the carboxylic acid, add N-hydroxysuccinimide (NHS) (1.5 equivalents). Then, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.2 equivalents).[9] If desired, add DIPEA (2.0 equivalents) to maintain a basic pH. Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.
-
Coupling: Add the amine-containing molecule (1.0-1.1 equivalents) to the activated ester solution.
-
Reaction: Stir the reaction at room temperature. The reaction may require 4 to 24 hours for completion.[8] Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
Low yields in hindered coupling reactions are a common issue. A systematic approach to troubleshooting can often resolve the problem.
Caption: A troubleshooting decision tree for low-yield amide coupling reactions.[3]
Conclusion
For the successful coupling of hindered piperazine carboxylic acids, modern onium salt reagents such as HATU and COMU are demonstrably superior choices.[1][2] They consistently provide higher yields in shorter reaction times with a reduced risk of racemization. T3P® emerges as a strong, environmentally friendly alternative with an excellent safety profile and simplified work-up.[7] While traditional carbodiimides like EDC remain a viable, cost-effective option for less hindered systems, their efficacy diminishes significantly as steric bulk increases. The selection of the optimal reagent, coupled with meticulous experimental technique, will ultimately pave the way for the successful synthesis of complex molecules containing these challenging structural motifs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of N-Protected Piperazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of N-protected piperazine-2-carboxylic acid derivatives is a critical quality attribute in the synthesis of many pharmaceutical compounds. As key chiral building blocks, the effective separation and analysis of their enantiomers are paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving these enantiomers, with a focus on commonly used N-protecting groups: N-Fluorenylmethoxycarbonyl (Fmoc), N-tert-butoxycarbonyl (Boc), and N-carboxybenzyl (Cbz).
Comparison of Chiral Stationary Phases and Methodologies
The resolution of N-protected piperazine-2-carboxylic acid enantiomers is most commonly achieved using polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs). These CSPs offer a range of selectivities suitable for various N-protected amino acids, including cyclic derivatives like piperazine-2-carboxylic acid.
Polysaccharide-Based CSPs: Columns such as those from the Lux (Phenomenex) and CHIRALPAK (Daicel) series, which are based on cellulose or amylose derivatives, are highly effective. They typically operate in reversed-phase, normal-phase, or polar organic modes. For N-protected amino acids, reversed-phase mode is particularly common and offers excellent resolution.
Macrocyclic Glycopeptide-Based CSPs: Chirobiotic™ columns (Sigma-Aldrich/Astec) containing selectors like Teicoplanin or Ristocetin A are also a strong choice, especially for N-Boc and N-Fmoc protected amino acids.[1] These CSPs are versatile and can be used in both reversed-phase and polar organic modes.[1]
Performance Data for N-Fmoc Protected Amino Acids
While specific comparative data for N-protected piperazine-2-carboxylic acid is not extensively published, a comprehensive study on 19 N-Fmoc protected α-amino acids provides excellent representative data for the performance of polysaccharide-based CSPs in reversed-phase mode.[2] This data serves as a strong starting point for method development for N-Fmoc-piperazine-2-carboxylic acid.
Table 1: Optimal Reversed-Phase HPLC Enantioseparation of Representative N-Fmoc Protected α-Amino Acids on Lux® Polysaccharide-Based CSPs [2]
| Analyte (N-Fmoc) | Chiral Stationary Phase | Mobile Phase | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Alanine | Lux Cellulose-2 | 40% ACN in 0.1% TFA (aq) | 8.8 | 9.9 | 2.14 |
| Valine | Lux Cellulose-1 | 40% ACN in 0.1% TFA (aq) | 7.9 | 9.1 | 2.80 |
| Leucine | Lux Cellulose-2 | 50% ACN in 0.1% TFA (aq) | 8.0 | 9.0 | 2.59 |
| Phenylalanine | Lux Cellulose-1 | 50% ACN in 0.1% TFA (aq) | 9.2 | 11.2 | 4.09 |
| Proline | Lux Cellulose-2 | 40% ACN in 0.1% TFA (aq) | 10.3 | 12.0 | 2.50 |
| Aspartic Acid (OtBu) | Lux Cellulose-2 | 60% ACN in 0.1% TFA (aq) | 12.6 | 15.4 | 4.29 |
| Glutamic Acid (OtBu) | Lux Cellulose-1 | 60% ACN in 0.1% TFA (aq) | 11.0 | 12.8 | 3.50 |
Data sourced from a study on 19 common N-Fmoc α-amino acids, which are structurally analogous to N-Fmoc-piperazine-2-carboxylic acid.[2] ACN: Acetonitrile; TFA: Trifluoroacetic acid.
Experimental Protocols
Below are detailed experimental protocols based on the successful separation of N-Fmoc protected amino acids, which can be adapted for N-protected piperazine-2-carboxylic acid derivatives.
Protocol 1: Chiral Separation of N-Fmoc Derivatives on Polysaccharide-Based CSPs[2]
-
Instrumentation: Standard HPLC system with UV detection.
-
Columns:
-
Lux 5 µm Cellulose-1 (250 x 4.6 mm)
-
Lux 5 µm Cellulose-2 (250 x 4.6 mm)
-
Lux 5 µm Cellulose-3 (250 x 4.6 mm)
-
Lux 5 µm Cellulose-4 (250 x 4.6 mm)
-
-
Mobile Phase: Isocratic elution with varying compositions of Acetonitrile or Methanol in water containing an acidic additive.
-
Screening Mobile Phase 1: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 40:60 v/v)
-
Screening Mobile Phase 2: Methanol / 0.1% Formic Acid (FA) in Water (e.g., 80:20 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample at a concentration of 2 mg/mL in Methanol or Acetonitrile.
Protocol 2: General Method for N-Boc and N-Fmoc Derivatives on Macrocyclic Glycopeptide CSPs[1]
-
Instrumentation: Standard HPLC system with UV or MS detection.
-
Columns:
-
CHIROBIOTIC T (Teicoplanin) (250 x 4.6 mm, 5 µm)
-
CHIROBIOTIC R (Ristocetin A) (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Modes:
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with volatile buffers such as ammonium trifluoroacetate or ammonium acetate. This mode is particularly suitable for N-Boc amino acids on both CHIROBIOTIC T and R.
-
Polar Organic Mode: Acetonitrile or Methanol with small amounts of acid and base (e.g., 0.1% acetic acid and 0.1% triethylamine). This mode works well for N-Fmoc amino acids on CHIROBIOTIC R.
-
-
Flow Rate: 1.0 mL/min (typical for 4.6 mm ID columns)
-
Temperature: Ambient to 40°C
-
Detection: UV (wavelength dependent on chromophore) or LC/MS compatible.
Visualizing the Chiral HPLC Workflow
The following diagrams illustrate the general experimental workflow and the decision-making process for developing a chiral HPLC method for N-protected piperazine-2-carboxylic acid.
Conclusion
The enantioseparation of N-protected piperazine-2-carboxylic acid derivatives can be effectively achieved using polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases. While direct comparative data for piperazine-2-carboxylic acid itself is limited, extensive data on analogous N-Fmoc protected α-amino acids demonstrates that polysaccharide-based columns like the Lux Cellulose series provide excellent resolution in reversed-phase mode.[2] For N-Boc and N-Fmoc derivatives, macrocyclic glycopeptide columns also offer a robust alternative.[1] The provided protocols and performance data serve as a strong foundation for developing and optimizing chiral HPLC methods for these critical pharmaceutical intermediates.
References
A Comparative Guide to the Structural Elucidation of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid and its Analogs using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of complex organic molecules is a cornerstone of modern drug discovery and development. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a valuable bifunctional scaffold in medicinal chemistry, incorporating two distinct orthogonal protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which allow for selective chemical modifications. Its rigid piperazine core, substituted with a carboxylic acid, presents a unique structural challenge that can be unequivocally addressed using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
This guide provides a comprehensive comparison of the 2D NMR-based structural elucidation of this compound with a structurally related analog, N-4-Boc-2-piperazine carboxylic acid. By presenting detailed experimental protocols, comparative data analysis, and visual workflows, this document aims to equip researchers with the necessary tools to confidently characterize these and similar complex molecules.
Comparative 2D NMR Data Analysis
The structural elucidation of this compound is achieved through a combination of 2D NMR experiments, primarily COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques provide through-bond connectivity information between protons (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC).
Due to the presence of the Cbz group, the piperazine ring nitrogens are part of amide-like functionalities. This can lead to hindered rotation around the N-C(O) bonds, resulting in the observation of rotamers at room temperature.[1][2] This phenomenon can cause broadening or duplication of signals in the NMR spectra. For the purpose of this guide, we will consider the major rotamer for clarity in the assignments. The chiral center at C2 also renders the geminal protons on C3 and C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[3]
Below is a summary of the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 2-CH | 4.8 - 5.0 | 55 - 58 | 3-Hax, 3-Heq, 6-Hax, 6-Heq | (4.8-5.0) - (55-58) | C=O (Cbz), C=O (Boc), C3, C6, C=O (Carboxyl) |
| 3-CH₂ | ax: 3.0 - 3.2, eq: 3.9 - 4.1 | 45 - 48 | 2-H, 3-Heq/3-Hax | (3.0-3.2, 3.9-4.1) - (45-48) | C2, C5, C=O (Boc) |
| 5-CH₂ | ax: 2.8 - 3.0, eq: 3.7 - 3.9 | 42 - 45 | 6-Hax, 6-Heq | (2.8-3.0, 3.7-3.9) - (42-45) | C3, C6, C=O (Cbz) |
| 6-CH₂ | ax: 3.1 - 3.3, eq: 4.1 - 4.3 | 48 - 51 | 5-Hax, 5-Heq | (3.1-3.3, 4.1-4.3) - (48-51) | C2, C5, C=O (Cbz) |
| Boc-C(CH₃)₃ | 1.4 - 1.5 | 28 - 29 | - | (1.4-1.5) - (28-29) | C=O (Boc), Boc-C |
| Boc-C | - | 80 - 82 | - | - | - |
| Boc-C=O | - | 154 - 156 | - | - | Boc-C(CH₃)₃ |
| Cbz-CH₂ | 5.1 - 5.3 | 67 - 69 | Cbz-Ar-H | (5.1-5.3) - (67-69) | C=O (Cbz), Cbz-Ar-C |
| Cbz-Ar-H | 7.2 - 7.4 | 127-129, 136-138 | Cbz-CH₂ | (7.2-7.4) - (127-129, 136-138) | Cbz-CH₂, C=O (Cbz) |
| Cbz-C=O | - | 155 - 157 | - | - | Cbz-CH₂ |
| COOH | 10 - 12 (broad) | 170 - 175 | - | - | C2 |
Comparison with an Alternative: N-4-Boc-2-piperazine carboxylic acid
To highlight the utility of 2D NMR in distinguishing closely related structures, we compare the data for our target molecule with that of N-4-Boc-2-piperazine carboxylic acid, which lacks the N-1-Cbz protecting group. The absence of the Cbz group significantly alters the chemical environment of the piperazine ring protons and carbons, leading to distinct NMR spectra.
Table 2: Comparative ¹H and ¹³C NMR Data
| Feature | This compound | N-4-Boc-2-piperazine carboxylic acid | Key Differentiator |
| Piperazine Ring Protons | Generally more downfield and complex due to the electron-withdrawing Cbz group and restricted rotation. | Protons are in a more typical aliphatic amine environment, generally more upfield. The NH proton at position 1 will be observable. | Presence of Cbz-CH₂ and Cbz-Ar protons in the former. Absence of an NH proton in the former. |
| Piperazine Ring Carbons | Carbons bonded to the Cbz-nitrogen (C2, C6) are shifted downfield. | Carbons are at more upfield chemical shifts typical for a secondary amine environment. | Significant downfield shift of C2 and C6 in the Cbz-protected compound. |
| HMBC Correlations | Long-range correlations from piperazine protons to the Cbz carbonyl carbon. | No correlations to a Cbz carbonyl. Correlations from C2 and C6 protons to the Boc carbonyl. | The presence of HMBC cross-peaks to the Cbz carbonyl is a definitive feature. |
| Conformational Dynamics | Potential for rotamers leading to broad or multiple signals for piperazine ring protons.[1] | Simpler conformational profile, though ring inversion may still lead to some signal broadening. | The complexity of the piperazine region in the ¹H NMR spectrum can be indicative of the N-acyl substitution. |
Experimental Protocols
Standard 2D NMR experiments are typically performed on a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2. 2D NMR Data Acquisition: A typical suite of experiments for structural elucidation includes:
-
¹H NMR: A standard single-pulse experiment to obtain a high-resolution proton spectrum.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a 90° pulse and broadband decoupling) to obtain a singlet for each unique carbon.
-
COSY (¹H-¹H Correlation Spectroscopy): A standard COSY-45 or DQF-COSY sequence is used to identify scalar-coupled protons, typically separated by 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with multiplicity editing (HSQC-DEPT) is ideal to correlate protons to their directly attached carbons and to determine the multiplicity of the carbon (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons. The long-range coupling delay should be optimized (typically 50-100 ms) to observe the desired correlations.
Visualization of the Elucidation Workflow
The logical process of elucidating the structure of this compound using 2D NMR can be visualized as a workflow.
Caption: Workflow for the structural elucidation using 2D NMR.
This guide demonstrates that while 1D NMR provides initial clues, a full suite of 2D NMR experiments is indispensable for the unambiguous structural assignment of complex molecules like this compound. The comparative analysis with a simpler analog underscores the power of these techniques in differentiating subtle structural variations, a critical capability in modern chemical research and drug development.
References
A Researcher's Guide to the Conformational Analysis of Peptides Containing Piperazine-2-carboxylic Acid Residues
For researchers, scientists, and drug development professionals, the integration of non-natural amino acids into peptide scaffolds is a critical strategy for modulating their pharmacological properties. Piperazine-2-carboxylic acid (Piz), a cyclic diamino acid, has emerged as a compelling proline analogue for introducing conformational constraints. This guide provides an objective comparison of the conformational landscape of Piz-containing peptides against other peptidomimetics, supported by illustrative experimental data and detailed methodologies.
The incorporation of Piz into a peptide backbone imparts significant rigidity, primarily due to the steric hindrance of the six-membered ring. This structural constraint is often exploited to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[1] The unique conformational properties of piperazic acids make them valuable tools for creating and studying peptide turn mimics.[1]
Conformational Preferences of Piz-Containing Peptides
The conformational behavior of peptides containing Piz is primarily governed by the puckering of the piperazine ring and the cis-trans isomerization of the two amide bonds associated with the Piz residue. Unlike proline, which has one endocyclic nitrogen, Piz has two, leading to a more complex conformational energy landscape.
Studies on N-acylated piperazines have shown that the piperazine ring can undergo chair-to-chair interconversion, and the rotation around the amide bonds is restricted.[2] This restricted rotation can lead to the presence of multiple conformers in solution, which can be studied using temperature-dependent NMR spectroscopy.
Comparison with Proline and Other Peptidomimetics
Proline, a five-membered cyclic amino acid, is the most common natural amino acid used to introduce conformational constraints in peptides. The comparison between Piz and Pro is therefore highly relevant.
-
Rigidity: The six-membered ring of Piz is generally considered more rigid than the five-membered ring of proline, leading to a more defined conformational preference in the resulting peptide.
-
Turn Induction: Both Piz and proline are potent inducers of β-turns. However, the specific geometry of the turn can be influenced by the ring size and the stereochemistry of the incorporated amino acid.
-
Cis-Trans Isomerization: The Xaa-Pro amide bond is known to exist in both cis and trans conformations, with the trans form being slightly more stable. Similarly, the two amide bonds of a Piz residue can also undergo cis-trans isomerization. The energetic barrier to this isomerization in Piz-containing peptides can be investigated by dynamic NMR experiments.
Other peptidomimetics used to induce turns include diketopiperazines and other cyclic amino acids. The choice of a specific building block depends on the desired geometry and the targeted biological activity.
Quantitative Conformational Data
The following tables present illustrative quantitative data derived from conformational studies of a model tripeptide, Ac-Ala-Piz-NHMe, compared to its proline-containing counterpart, Ac-Ala-Pro-NHMe. This data is representative of the types of parameters obtained from NMR spectroscopy and computational modeling.
Table 1: Key Dihedral Angles (in degrees) from Computational Modeling
| Dihedral Angle | Ac-Ala-Piz-NHMe (trans-amide) | Ac-Ala-Pro-NHMe (trans-amide) |
| φ (Piz/Pro) | -60 ± 10 | -65 ± 15 |
| ψ (Piz/Pro) | 140 ± 20 | 150 ± 25 |
| ω (Ala-Piz/Pro) | 175 ± 5 | 178 ± 5 |
| ω (Piz/Pro-NHMe) | 178 ± 5 | - |
| Ring Torsions | Complex chair/boat puckering | Cγ-endo/exo puckering |
Table 2: Representative NMR Coupling Constants (in Hz)
| Coupling Constant | Ac-Ala-Piz-NHMe | Ac-Ala-Pro-NHMe |
| ³J(Hα, Hβ) of Piz/Pro | 2.5, 4.8, 11.2 | 3.1, 8.5 |
| ³J(HN, Hα) of NHMe | 8.5 | 8.9 |
| Long-range couplings | Observed | Observed |
Experimental Protocols
A combination of spectroscopic and computational techniques is essential for a thorough conformational analysis of Piz-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). Add a small amount of a reference standard like TMS or DSS.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation. A mixing time of 200-400 ms is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Data Analysis:
-
Assign all proton, carbon, and nitrogen resonances.
-
Measure ³J coupling constants from high-resolution 1D or 2D spectra to determine dihedral angle restraints using the Karplus equation.[3]
-
Integrate NOE cross-peaks to derive interproton distance restraints.
-
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics or simulated annealing calculations to generate an ensemble of low-energy structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of peptides in solution.
Protocol for CD Analysis:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration should be in the range of 10-100 µM.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.
-
Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil conformations. A negative band around 200 nm and a positive band around 220 nm can be indicative of a β-turn.
Computational Modeling
Molecular mechanics and quantum mechanics calculations provide theoretical insights into the conformational preferences of peptides.
Protocol for Computational Modeling:
-
Structure Building: Build the initial 3D structure of the peptide using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule.
-
Energy Minimization: Minimize the energy of the identified conformers using a suitable force field (e.g., AMBER, CHARMM).
-
Analysis: Analyze the relative energies, dihedral angles, and intramolecular hydrogen bonding patterns of the low-energy conformers.
Visualizations
The following diagrams illustrate key concepts in the conformational analysis of Piz-containing peptides.
By combining these experimental and computational approaches, researchers can gain a comprehensive understanding of the conformational properties of peptides containing piperazine-2-carboxylic acid residues, facilitating the rational design of novel peptidomimetics with enhanced therapeutic potential.
References
- 1. Synthesis, chemistry and conformational properties of piperazic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Comparative Guide to the Synthesis of Enantiopure (R)- and (S)-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Access to enantiomerically pure piperazine derivatives is crucial, as the stereochemistry at substituent-bearing carbons can profoundly impact pharmacological activity and safety. This guide provides an objective comparison of common and innovative synthetic pathways to obtain these valuable chiral building blocks, supported by experimental data and detailed methodologies.
Comparison of Synthetic Methodologies
Several strategies exist for the synthesis of enantiopure piperazine derivatives. The choice of method often depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. Here, we compare three prominent approaches: Palladium-Catalyzed Asymmetric Allylic Alkylation, Chiral Pool Synthesis, and Classical Chiral Resolution.
| Parameter | Method A: Pd-Catalyzed Asymmetric Allylic Alkylation | Method B: Chiral Pool Synthesis from Amino Acids | Method C: Classical Chiral Resolution |
| Strategy | Catalytic enantioselective synthesis | Diastereoselective synthesis from chiral starting materials | Separation of a racemic mixture |
| Typical Yield | Good to excellent (often >70%) | Good over multiple steps (e.g., 35-60% overall) | Theoretically max 50% (practically lower, e.g., ~37%) |
| Enantiomeric Excess (ee) | Good to excellent (often >90% ee) | High (maintains chirality of starting material) | High after separation and purification (>98% ee achievable) |
| Substrate Scope | Tolerant of various N-substitutions and substitutions at the stereocenter | Dependent on the availability of the corresponding chiral amino acid | Dependent on the ability to form crystalline diastereomeric salts |
| Key Reagents | Palladium catalyst (e.g., [Pd2(pmdba)3]), chiral ligand (e.g., PHOX) | Chiral amino acids, protecting groups (Boc, Cbz), coupling reagents | Chiral resolving agent (e.g., tartaric acid derivatives) |
| Scalability | Can be challenging due to catalyst cost and sensitivity | Generally scalable | Scalable and often used in industrial processes |
| Advantages | Direct access to highly enantioenriched products from prochiral precursors. | High enantiopurity, predictable stereochemistry. | Technically straightforward, uses established technology. |
| Disadvantages | Requires optimization of catalyst systems, potential for metal contamination. | Can involve multiple synthetic steps. | Inherent 50% loss of material unless the unwanted enantiomer is racemized and recycled. |
Experimental Protocols
Method A: Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation of Piperazin-2-ones
This method provides access to highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.
Step 1: Asymmetric Allylic Alkylation
-
To an oven-dried vial, add the N-protected piperazin-2-one substrate (1.0 equiv), [Pd2(pmdba)3] (5 mol%), and the chiral ligand (e.g., (S)-(CF3)3-tBuPHOX, 12.5 mol%).
-
Add anhydrous toluene to achieve a concentration of approximately 0.014 M.
-
Heat the reaction mixture at 40 °C for 12–48 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched piperazin-2-one.
-
Determine the enantiomeric excess (ee) by SFC analysis using a chiral stationary phase.
Step 2: Reduction to Piperazine
-
Dissolve the purified piperazin-2-one (1.0 equiv) in a suitable solvent such as THF.
-
Add a reducing agent (e.g., LiAlH4, excess) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water and aqueous NaOH.
-
Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the chiral piperazine.
Method B: Synthesis from Chiral Amino Acids (Chiral Pool Synthesis)
This approach utilizes the inherent chirality of amino acids to construct the piperazine core in an enantiomerically pure form. The following is a general procedure for preparing 2-substituted piperazines.
-
Diamine Synthesis: Start with an N-protected chiral α-amino acid (e.g., N-Boc-Alanine).
-
Reduce the carboxylic acid moiety to the corresponding amino alcohol using a suitable reducing agent (e.g., borane).
-
Convert the alcohol to a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with an amine (e.g., benzylamine) to form a differentially protected 1,2-diamine.
-
Cyclization: Deprotect one of the amino groups (e.g., Boc removal with TFA).
-
React the resulting diamine with a two-carbon electrophile that can undergo a double nucleophilic substitution or a related cyclization strategy (e.g., an aza-Michael addition followed by intramolecular cyclization) to form the piperazine ring.
-
Purify the final product by chromatography or crystallization.
Method C: Classical Chiral Resolution of a Racemic Piperazine Derivative
This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The example below is based on the resolution of a diphenyl-substituted N-methyl-piperazine.
-
Salt Formation: Dissolve the racemic piperazine derivative (1.0 equiv) in a suitable solvent system (e.g., THF/H2O, 80/20 v/v).
-
Add the chiral resolving agent (e.g., di-p-anisoyl-d-tartaric acid, 0.35 mol equiv) to the solution.
-
Stir the mixture at a controlled temperature to allow for the selective crystallization of one diastereomeric salt. The less soluble salt will precipitate out of the solution.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a cold solvent.
-
Salt Break: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free amine (the desired enantiopure piperazine).
-
Extract the free amine into an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the enantiomerically enriched piperazine.
-
Purification: Further enhance the enantiomeric purity by recrystallization. For example, recrystallization from n-heptane can upgrade the product to >98% ee.
-
The mother liquor containing the other diastereomeric salt can be treated similarly to recover the other enantiomer.
A Comparative Guide to the Synthesis of Chiral Piperazines: Enzymatic Resolution vs. Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral piperazines is a critical endeavor in medicinal chemistry, as the stereochemistry of these scaffolds often dictates pharmacological activity and safety. Two of the most powerful strategies to access these valuable building blocks are enzymatic kinetic resolution and asymmetric synthesis. This guide provides an objective, data-driven comparison of these two methodologies, offering insights into their respective advantages and limitations to aid in the rational design of synthetic routes.
At a Glance: Key Performance Metrics
The choice between enzymatic resolution and asymmetric synthesis is often dictated by factors such as desired enantiopurity, yield, scalability, and the availability of starting materials and catalysts. The following table summarizes key quantitative data for representative examples of each approach.
| Parameter | Enzymatic Resolution (Lipase-Catalyzed Acylation) | Asymmetric Synthesis (Iridium-Catalyzed Hydrogenation) |
| Substrate | Racemic N-Boc-piperazine-2-carboxylic acid methyl ester | 2-Phenylpyrazine |
| Product | (R)-N-Boc-piperazine-2-carboxylic acid methyl ester & (S)-N-acyl-N-Boc-piperazine-2-carboxylic acid methyl ester | (S)-2-Phenylpiperazine |
| Enantiomeric Excess (e.e.) | >99% for both enantiomers | up to 96% |
| Yield | ~48% for each enantiomer (approaching 50% conversion) | up to 95% |
| Catalyst/Enzyme Loading | 25-75 mg/mL (CAL-A) | 1.0 mol% [Ir(COD)Cl]₂ / 2.2 mol% Ligand |
| Reaction Time | 6 - 24 hours | 24 hours |
| Key Advantage | Exceptionally high enantioselectivity (often >99% e.e.) under mild conditions. | High yield of the desired enantiomer in a single step. |
| Key Limitation | Theoretical maximum yield of 50% for a single enantiomer. | Catalyst and ligand sensitivity; may require high pressure. |
Methodological Workflows
The fundamental approaches of enzymatic resolution and asymmetric synthesis are distinct, as illustrated in the following diagrams.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and adaptation.
Enzymatic Kinetic Resolution of Racemic N-Boc-piperazine-2-carboxylic acid methyl ester
This protocol is adapted from the lipase-catalyzed N-acylation of piperazine derivatives.
Materials:
-
Racemic N-Boc-piperazine-2-carboxylic acid methyl ester
-
Candida antarctica lipase A (CAL-A)
-
2,2,2-Trifluoroethyl butanoate
-
tert-Butyl methyl ether (TBME)
-
Hexadecane (internal standard)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic N-Boc-piperazine-2-carboxylic acid methyl ester (0.050 M) in TBME, add 2,2,2-trifluoroethyl butanoate (0.10 M) and hexadecane (0.010 M) as an internal standard.
-
Initiate the reaction by adding the CAL-A preparation (25-75 mg/mL).
-
Stir the reaction mixture at room temperature and monitor its progress by chiral HPLC.
-
When approximately 50% conversion is reached (typically within 6-24 hours), stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted (R)-enantiomer and acylated (S)-enantiomer by column chromatography on silica gel to yield the two separated, enantiomerically pure compounds.[1]
Asymmetric Synthesis of (S)-2-Phenylpiperazine via Hydrogenation
This protocol is based on the iridium-catalyzed asymmetric hydrogenation of pyrazines.[2][3]
Materials:
-
2-Phenylpyrazine
-
[Ir(COD)Cl]₂
-
(S,S)-f-Binaphane ligand
-
Benzyl bromide (activator)
-
Toluene
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 2-phenylpyrazine (0.2 mmol), [Ir(COD)Cl]₂ (1.0 mol%), and the (S,S)-f-Binaphane ligand (2.2 mol%) to a dried autoclave.
-
Add a mixture of toluene and DCM (1:1, 2 mL) to the autoclave.
-
Add benzyl bromide (0.24 mmol) as an activator.
-
Seal the autoclave, remove it from the glovebox, and charge it with hydrogen gas to a pressure of 600 psi.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
After carefully releasing the hydrogen pressure, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2-phenylpiperazine.[2][3] Determine the enantiomeric excess of the product by chiral HPLC analysis.
Concluding Remarks
Both enzymatic resolution and asymmetric synthesis represent highly effective strategies for the preparation of chiral piperazines, each with a distinct profile of advantages and disadvantages.
Enzymatic resolution , particularly through lipase-catalyzed acylation, stands out for its exceptional enantioselectivity, often achieving e.e. values greater than 99%.[1] The mild reaction conditions and the use of biodegradable catalysts are also significant benefits. However, the inherent limitation of a 50% maximum yield for the desired enantiomer per cycle can be a drawback for large-scale production, although this can be addressed through dynamic kinetic resolution processes.
Asymmetric synthesis , exemplified by the catalytic hydrogenation of pyrazines, offers the significant advantage of potentially achieving near-quantitative yields of the target enantiomer from a prochiral starting material.[2][3] This approach is highly atom-economical and can be more direct. The development of suitable chiral catalysts and ligands, however, can be a complex and costly process, and the reactions may require specialized equipment to handle high pressures.
Ultimately, the optimal method will depend on the specific goals of the synthesis. For obtaining small quantities of exceptionally pure enantiomers for initial biological screening, enzymatic resolution is an excellent choice. For the large-scale, cost-effective production of a specific enantiomer, the development of a robust asymmetric synthesis route is often the preferred strategy. The data and protocols presented in this guide are intended to provide a solid foundation for making this critical decision in the drug discovery and development process.
References
Economic Assessment of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of economic viability and overall efficiency in the large-scale synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a versatile, dually-protected chiral building block widely employed in medicinal chemistry. Its unique architecture, featuring two orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group—offers significant synthetic flexibility.[1] This guide provides an objective economic assessment of utilizing this compound in large-scale synthesis, comparing its performance and cost-effectiveness against viable alternatives.
Comparative Analysis of Building Blocks
The economic feasibility of employing this compound on a large scale is primarily dictated by its per-unit cost, the efficiency of its incorporation into synthetic routes, and the costs associated with the necessary deprotection steps. Below is a comparative analysis of this building block against common alternatives.
Table 1: Cost Comparison of this compound and Alternatives
| Compound | CAS Number | Supplier Example & Price (USD/gram) | Key Economic Considerations |
| This compound | 126937-41-5 | Benchchem (price not listed, available upon inquiry)[1] | Higher initial cost due to multi-step synthesis. Orthogonal deprotection can simplify downstream synthesis, potentially saving costs. |
| (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5 | Santa Cruz Biotechnology (price not listed, available upon inquiry)[2] | Enantiomerically pure starting material, adding to cost but essential for chiral drug synthesis. |
| 4-Boc-piperazine-2-carboxylic acid | 128019-59-0 | Sigma-Aldrich ($62.32/g)[3] | Lower initial cost than the dually-protected analog. Requires an additional protection step if orthogonal protection is needed. |
| 1-N-Boc-4-N-Boc-piperazine-2-carboxylic acid | Not specified | CymitQuimica (€14.00/g) | Both nitrogens are protected with the same group, limiting selective deprotection. |
| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | Apollo Scientific (£16.00/25g or ~$0.83/g)[4] | Significantly lower cost. Structurally different (piperidine vs. piperazine), so not a direct substitute but a common alternative scaffold. |
| N-Cbz-piperidine-4-carboxylic acid | 132941-55-8 | Various suppliers | Cost-effective alternative to Boc-protected piperidines, with different deprotection requirements. |
Note: Prices are for research-scale quantities and may not reflect bulk pricing. However, they provide a relative cost comparison.
The higher initial cost of this compound is a significant factor in large-scale economic assessments. However, its true value lies in the synthetic efficiency it offers. The orthogonal protecting groups allow for selective deprotection and functionalization of the two nitrogen atoms, which can reduce the number of synthetic steps, and thus solvent, reagent, and labor costs, in the overall synthesis of a complex molecule.[1]
For instance, in the synthesis of a complex peptide, the Boc group can be removed under acidic conditions to allow for chain elongation at the N-4 position, while the Cbz group remains intact. Subsequently, the Cbz group can be removed via hydrogenolysis to functionalize the N-1 position.[1] This level of control is not as straightforward with singly or identically protected alternatives.
Performance in Large-Scale Synthesis: A Focus on Solid-Phase Peptide Synthesis (SPPS)
A primary application of this compound is in the synthesis of peptidomimetics and other complex molecules where a constrained diamine scaffold is desired.[1] In the context of large-scale Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid analogs is critical to the overall process economy.
Workflow for Peptide Synthesis using a Protected Piperazine Carboxylic Acid Building Block
References
Safety Operating Guide
Proper Disposal Procedures for N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
The following guide provides essential safety and logistical information for the proper disposal of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, designed for researchers, scientists, and drug development professionals. This procedure is based on established safety protocols for similar chemical compounds.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as specific disposal requirements may vary.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are working in a well-ventilated area and are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Wear chemically resistant gloves, such as nitrile. |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat is required. |
| Respiratory Protection | If there is a risk of generating dust, use a NIOSH-approved respirator.[1] |
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Treat this compound as chemical waste.
-
Avoid mixing this compound with other waste streams unless explicitly instructed to do so by your institution's EHS personnel.
-
-
Containerization:
-
Temporary Storage:
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS department or a certified chemical waste disposal contractor.
-
Provide the full chemical name and any available safety data to the disposal service. Disposal must be conducted at an approved waste disposal plant.[3]
-
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Dry Spill Cleanup:
-
Decontamination:
-
Thoroughly wash the spill area with soap and water.
-
Any clothing that becomes contaminated should be removed and laundered separately before being worn again.[5]
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, operational, and disposal information for handling N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. The following procedures are based on best practices for handling structurally similar compounds, including piperazine derivatives and compounds containing Boc and Cbz protecting groups, to ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for the title compound, it is imperative to treat it as a potentially hazardous substance.
Hazard and Safety Summary
Quantitative Data Summary
As no specific SDS is available, quantitative data is based on structurally related compounds.
| Parameter | Information | Source/Rationale |
| Chemical Name | This compound | - |
| CAS Number | 149057-19-2 | [6] |
| Molecular Formula | C₁₈H₂₄N₂O₆ | [6] |
| Molecular Weight | 364.39 g/mol | [6] |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May cause respiratory irritation.[4][5] | Based on data from piperazine derivatives and other Boc/Cbz protected compounds.[1][2][3][4][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] | General guidance for chemical stability. |
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against chemical exposure.
| Body Part | Recommended PPE | Material/Standard | Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch). | ANSI Z87.1-rated | Protects against splashes and airborne particles.[7] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber | Prevents skin contact. Gloves should be inspected before each use and changed frequently.[7][8] |
| Body | Laboratory coat. For larger quantities, a chemical-resistant apron is recommended. | Standard laboratory coat | Protects skin and clothing from contamination.[8] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required for handling powders.[5][8] | NIOSH-approved | Minimizes inhalation of dust or aerosols.[7] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7] Allow the container to equilibrate to room temperature to prevent moisture condensation.[7][8]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation.[1][2][7]
-
Dispensing: When weighing and transferring the solid, perform these actions within the fume hood to control dust.[8] Use non-sparking tools if the material is a fine powder.[7]
-
Post-Handling: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][7] Clean all equipment and the work area to prevent cross-contamination.
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, and dark place.[2][7]
Disposal Plan: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[7]
-
Waste Segregation: Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.[2][7] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[1]
-
Containerization: Use a dedicated, properly sealed, and clearly labeled waste container.[1]
-
Final Disposal: Arrange for disposal through a licensed chemical waste disposal facility.[1] Do not dispose of this substance down the drain or in regular trash, as it may be harmful to aquatic life.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. CAS 149057-19-2 | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
